Batilol
Description
Properties
IUPAC Name |
3-octadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047799 | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Batyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
544-62-7, 68990-53-4 | |
| Record name | Batyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batilol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-22 mono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C14-22 mono | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Batilol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Batilol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batilol, a glyceryl ether also known as batyl alcohol, is a naturally occurring compound found in shark liver oil and mammalian bone marrow. While historically noted for its role in hematopoiesis, recent research has begun to elucidate a more complex mechanism of action involving the modulation of key signaling pathways integral to cellular proliferation, inflammation, and immune response. This technical guide synthesizes the current understanding of this compound's molecular interactions, focusing on its role as an inhibitor of Protein Kinase C (PKC), its influence on macrophage activation, and its impact on hematopoietic processes. This document provides a framework for future investigation into the therapeutic potential of this multifaceted lipid molecule.
Introduction
This compound (1-O-octadecylglycerol) is a member of the alkylglycerol class of ether lipids. Its amphiphilic nature, conferred by a long alkyl chain and a glycerol (B35011) backbone, allows it to integrate into cellular membranes, a key feature underpinning its biological activities. While some commercial sources have paradoxically described this compound as an inflammatory agent, a growing body of scientific literature points towards its role in the negative regulation of inflammatory and proliferative signaling pathways. This guide will delve into the core mechanisms through which this compound exerts its effects at the cellular and molecular level.
Core Mechanism of Action: Protein Kinase C Inhibition
The primary and most well-documented mechanism of action for this compound and other alkylglycerols is the inhibition of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
Competitive Inhibition of Diacylglycerol (DAG) Binding
PKC is allosterically activated by the second messenger diacylglycerol (DAG). Structurally, this compound resembles DAG, enabling it to act as a competitive antagonist at the DAG binding site within the C1 domain of conventional and novel PKC isoforms. By competitively inhibiting the binding of DAG, this compound prevents the conformational changes required for PKC activation, thereby downregulating its downstream signaling cascades.[1][2] This inhibitory action has been demonstrated to be dose-dependent in in-vitro assays.[2]
Hematopoietic Effects
One of the earliest recognized biological activities of this compound is its ability to stimulate hematopoiesis, the process of blood cell formation. This effect is thought to occur in the bone marrow, a primary site of this compound localization.
Stimulation of Blood Cell Production
The precise molecular targets and signaling pathways through which this compound stimulates hematopoiesis are not yet fully defined. It is hypothesized that this compound may influence the proliferation and differentiation of hematopoietic stem and progenitor cells, leading to an increase in the production of various blood cell lineages.
dot
Experimental Protocols
Detailed, standardized protocols for investigating the specific effects of this compound are crucial for advancing our understanding of its mechanism of action. The following outlines general methodologies for key experiments.
In Vitro Protein Kinase C Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on PKC activity.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant PKC isoforms and a suitable peptide substrate (e.g., myelin basic protein or a fluorescently labeled synthetic peptide) are prepared in a kinase buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Kinase Reaction: The PKC enzyme is pre-incubated with varying concentrations of this compound or vehicle control. The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves separating the phosphorylated substrate from the unincorporated radiolabeled ATP and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
dot
Macrophage Activation and Polarization Assay
Objective: To determine the effect of this compound on macrophage polarization and cytokine production.
Methodology:
-
Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured.
-
Treatment: Cells are treated with this compound at various concentrations in the presence or absence of polarizing stimuli (e.g., LPS and IFN-γ for M1 polarization, IL-4 for M2 polarization).
-
Analysis of Polarization Markers: Cell surface markers indicative of M1 (e.g., CD86) and M2 (e.g., CD206) polarization are analyzed by flow cytometry.
-
Cytokine Profiling: The levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant are quantified using ELISA or multiplex bead assays.
-
Gene Expression Analysis: Changes in the expression of genes associated with M1 and M2 phenotypes are assessed by quantitative real-time PCR (qRT-PCR).
In Vitro Hematopoiesis Assay (Colony-Forming Unit Assay)
Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Methodology:
-
Cell Isolation: Hematopoietic progenitor cells are isolated from bone marrow.
-
Cell Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Colony Counting: After a suitable incubation period (typically 7-14 days), the number and type of hematopoietic colonies (e.g., CFU-GM, BFU-E) are enumerated under a microscope.
-
Data Analysis: The effect of this compound on the proliferation and differentiation of different hematopoietic lineages is determined by comparing the number and type of colonies in treated versus control cultures.
Discussion and Future Directions
The current body of evidence strongly suggests that this compound's primary mechanism of action involves the inhibition of Protein Kinase C, with additional immunomodulatory and hematopoietic effects. However, significant gaps in our knowledge remain. The conflicting reports of this compound as both a pro- and anti-inflammatory agent warrant further investigation, potentially through detailed analysis of its effects on the NF-κB signaling pathway and a broader range of inflammatory mediators.
Future research should prioritize:
-
Quantitative analysis: Determining the IC50 and Ki values of this compound for specific PKC isoforms.
-
Clarification of inflammatory role: Investigating the effects of this compound on NF-κB signaling and the production of a comprehensive panel of pro- and anti-inflammatory cytokines in various cell types.
-
In vivo studies: Validating the in vitro findings in relevant animal models of disease to assess the therapeutic potential of this compound.
A deeper understanding of the multifaceted mechanism of action of this compound will be instrumental in unlocking its potential for the development of novel therapeutics for a range of disorders, from proliferative diseases to immune dysregulation.
References
Batilol's Role in Hematopoietic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batilol, a glyceryl ether also known as batyl alcohol, has been identified in historical and preclinical research as a potential modulator of hematopoiesis. Found naturally in shark liver oil and hematopoietic organs such as bone marrow, this compound belongs to a class of compounds known as alkoxyglycerols.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in hematopoietic regulation, drawing from available scientific literature. It summarizes the qualitative and limited quantitative data, outlines relevant experimental methodologies, and proposes potential signaling pathways based on the known biological activities of related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound in hematological contexts.
Introduction to this compound and Hematopoiesis
Hematopoiesis is the intricate process responsible for the formation and development of all mature blood cells from hematopoietic stem cells (HSCs). This process is tightly regulated by a complex network of cytokines, growth factors, and interactions within the bone marrow microenvironment. This compound (1-O-octadecylglycerol) is an alkoxyglycerol that has been investigated for its biological activities, including its influence on the hematopoietic system.[1][2] Early studies, primarily from the mid-20th century, suggested that this compound and other related alkoxyglycerols could stimulate hematopoiesis, including erythropoiesis (red blood cell production), thrombopoiesis (platelet production), and granulopoiesis (granulocyte production).[1]
While modern, in-depth research specifically on this compound's hematopoietic effects is limited, the existing evidence warrants a consolidated review to spur further investigation into its potential therapeutic applications, such as in recovery from myelosuppression or in certain hematological disorders.
Quantitative Data on the Hematopoietic Effects of this compound and Alkoxyglycerols
Quantitative data on the specific effects of purified this compound on hematopoietic lineages are scarce in recently published literature. The available information is largely qualitative or derived from studies on complex mixtures like shark liver oil, or from older research that is not readily accessible in full detail. The following table summarizes the general findings from the available literature on alkoxyglycerols, including this compound.
| Substance | Hematopoietic Lineage Affected | Observed Effect | Source(s) |
| This compound (Batyl Alcohol) | Erythrocytes, Thrombocytes, Granulocytes | Stimulation of production | [1] |
| Chimyl Alcohol | General Hematopoiesis | Stimulation | |
| Selachyl Alcohol | General Hematopoiesis | No significant hematopoietic activity reported in some studies | |
| Alkoxyglycerol Mixture (from Shark Liver Oil) | Leukocytes, Thrombocytes | Increase in counts |
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which this compound exerts its effects on hematopoiesis have not been fully elucidated. However, a prominent hypothesis centers on its role as a precursor for the biosynthesis of ether phospholipids, such as Platelet-Activating Factor (PAF). PAF is a potent signaling molecule known to have stimulatory effects on bone marrow cells.
The proposed pathway involves the incorporation of this compound into cell membranes and its subsequent conversion to PAF or PAF-like molecules. These molecules can then bind to their cognate receptors on hematopoietic stem and progenitor cells, initiating intracellular signaling cascades that promote proliferation and differentiation.
Below is a diagram illustrating the proposed signaling pathway for this compound's hematopoietic effects via PAF receptor signaling.
Caption: Proposed signaling pathway of this compound in hematopoietic regulation.
Experimental Protocols
Due to the limited availability of modern, detailed experimental protocols specific to this compound, the following sections outline standardized, adaptable methodologies for investigating its hematopoietic effects. These protocols are based on established techniques in hematology and stem cell biology.
In Vitro Colony-Forming Unit (CFU) Assay
This assay is a cornerstone for assessing the proliferation and differentiation of hematopoietic progenitor cells in response to a test compound.
Objective: To determine the effect of this compound on the formation of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for early erythroid, and CFU-GEMM for mixed lineage).
Materials:
-
Cryopreserved or freshly isolated human or murine bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells (HSPCs).
-
MethoCult™ medium (or equivalent semi-solid medium) containing appropriate cytokines for the desired lineages.
-
This compound (solubilized in a suitable vehicle, e.g., DMSO).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
35 mm culture dishes.
Procedure:
-
Thaw or isolate BMMCs/HSPCs and determine cell viability and concentration.
-
Prepare a stock solution of this compound in the chosen vehicle. Create a dilution series to test a range of concentrations.
-
Resuspend the cells in IMDM with 2% FBS at a concentration suitable for plating (e.g., 1 x 10^5 BMMCs/mL or 1,000 HSPCs/mL).
-
Add the cell suspension and the this compound dilutions (or vehicle control) to the MethoCult™ medium and vortex thoroughly.
-
Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle, ensuring even distribution.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Enumerate and classify the hematopoietic colonies under an inverted microscope based on their morphology.
In Vivo Murine Model of Myelosuppression and Recovery
This model allows for the evaluation of this compound's ability to accelerate hematopoietic recovery following chemotherapy-induced myelosuppression.
Objective: To assess the in vivo efficacy of this compound in promoting the recovery of peripheral blood cell counts and bone marrow cellularity after myelosuppression.
Materials:
-
8-10 week old C57BL/6 mice.
-
Myelosuppressive agent (e.g., 5-fluorouracil (B62378) [5-FU] or cyclophosphamide).
-
This compound preparation for oral gavage or intraperitoneal injection.
-
Vehicle control.
-
EDTA-coated microtainer tubes for blood collection.
-
Flow cytometry antibodies for hematopoietic stem and progenitor cell analysis (e.g., Lineage cocktail, Sca-1, c-Kit, CD34, CD16/32).
Procedure:
-
Induce myelosuppression by administering a single dose of 5-FU (e.g., 150 mg/kg) via intraperitoneal injection.
-
Beginning on day 1 post-5-FU, administer this compound or vehicle control daily for a specified duration (e.g., 10-14 days).
-
Perform serial peripheral blood collections (e.g., every 2-3 days) via tail vein or saphenous vein puncture.
-
Analyze blood samples for complete blood counts (CBC) to determine white blood cell, red blood cell, and platelet counts.
-
At the end of the treatment period, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Determine total bone marrow cellularity.
-
Perform flow cytometric analysis on bone marrow cells to quantify the populations of hematopoietic stem and progenitor cells (e.g., LSK cells: Lin-Sca-1+c-Kit+).
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.
Caption: Workflow for the in vitro Colony-Forming Unit (CFU) assay.
Caption: Workflow for the in vivo murine model of myelosuppression and recovery.
Conclusion and Future Directions
This compound presents an intriguing, albeit historically researched, candidate for hematopoietic modulation. The existing literature consistently suggests a stimulatory effect on multiple blood cell lineages, a property that could hold significant therapeutic value. However, the lack of robust, modern, and mechanistic studies is a clear gap in the current understanding.
Future research should focus on:
-
Revisiting the hematopoietic effects of purified this compound using contemporary in vitro and in vivo models to generate reliable quantitative data.
-
Elucidating the precise molecular mechanisms of action , including the validation of the PAF signaling pathway hypothesis and the exploration of other potential pathways.
-
Investigating the therapeutic potential of this compound in clinically relevant models of bone marrow failure, chemotherapy-induced myelosuppression, and other hematological disorders.
-
Conducting well-controlled preclinical toxicology and pharmacokinetic studies to establish a safety profile and dosing parameters for potential clinical translation.
By addressing these key areas, the scientific community can build upon the foundational knowledge of this compound and potentially unlock a novel therapeutic agent for the management of a range of hematological conditions.
References
discovery and natural sources of Batilol
An In-depth Technical Guide to the Discovery and Natural Sources of Batilol
Introduction
This compound, chemically known as (±)-3-(octadecyloxy)propane-1,2-diol, is a naturally occurring alkylglycerol. As a monoether of glycerol (B35011) and stearyl alcohol, it is a key component of the ether lipids found in various biological systems. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and the experimental methodologies used for its isolation and characterization. Furthermore, it delves into the metabolic pathways involving this compound, offering insights for researchers, scientists, and professionals in drug development.
Discovery and Identification
The first isolation and identification of this compound from a natural source was a significant milestone in lipid biochemistry. In 1941, a team of researchers led by Harry N. Holmes reported the successful isolation of batyl alcohol and cholesterol from yellow bone marrow.[1] Their work laid the foundation for understanding the structure and distribution of this class of ether lipids in mammalian tissues.
Natural Sources of this compound
This compound is predominantly found in marine organisms, particularly in the liver oils of sharks and rays. It is also present in hematopoietic (blood-forming) tissues of mammals, such as bone marrow, and has been identified in human breast milk.[2]
Marine Sources
The liver of deep-sea sharks is the most abundant natural source of this compound and other alkylglycerols.[3] These compounds are thought to play a role in buoyancy control for these cartilaginous fish that lack a swim bladder. The concentration of alkylglycerols, including this compound, can vary significantly between different shark species. For instance, the liver oil of the shark Centrophorus squamosus is a known rich source.[4] this compound has also been reported in other marine invertebrates, such as the soft corals Lobophytum and Sarcophyton crassocaule.[5]
Mammalian Sources
In mammals, this compound is found in tissues with high cellular turnover and lipid metabolism. As mentioned, its initial discovery was in yellow bone marrow. It is also a component of lipid membranes in various cells.
Quantitative Data on this compound in Natural Sources
The following table summarizes the available quantitative data on the concentration of this compound and related alkylglycerols in various natural sources. It is important to note that the concentration can vary depending on the species, geographical location, and the extraction method used.
| Natural Source | Organism | Tissue | Compound Measured | Concentration | Reference |
| Shark Liver Oil | Various species | Liver | Total Alkylglycerols | Highly variable, can be a major lipid component | |
| Chimera Liver Oil | Various species | Liver | Total Alkylglycerols | Quantified and compared to shark liver oil | |
| Mammalian Tissue | Bovine | Yellow Bone Marrow | Batyl Alcohol | Isolated and identified, but quantitative data from the original paper is not specified | |
| Mammalian Milk | Human | Milk | Batyl Alcohol | Present | |
| Soft Coral | Lobophytum | Whole Organism | Batyl Alcohol | Reported as present | |
| Soft Coral | Sarcophyton crassocaule | Whole Organism | Batyl Alcohol | Reported as present |
Experimental Protocols
The isolation and quantification of this compound from natural sources involve several key steps, from initial extraction to chromatographic separation and analysis.
Extraction of Lipids from Natural Sources
A general workflow for the extraction of lipids, including this compound, from marine tissues is outlined below.
Caption: General workflow for lipid extraction from biological tissues.
Methodology:
-
Homogenization: The biological tissue (e.g., shark liver) is homogenized to break down the cellular structures and release the lipids.
-
Lipid Extraction: A common method for lipid extraction is the Bligh-Dyer technique, which uses a mixture of chloroform and methanol. The homogenized tissue is mixed with these solvents to dissolve the lipids.
-
Phase Separation: Water is added to the mixture, leading to the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection of Organic Phase: The lower organic phase, which contains the this compound and other lipids, is carefully collected.
-
Solvent Evaporation: The solvent from the organic phase is removed under reduced pressure, typically using a rotary evaporator, to yield the crude lipid extract.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
A recently developed HPTLC method allows for the quantification of total alkyl and alkenyl glycerolipids.
Protocol:
-
Reduction of Ether Glycerolipids: The crude lipid extract is subjected to a reduction reaction, for example, using lithium aluminum hydride (LiAlH₄), to convert both neutral and polar ether glycerolipids into their corresponding alkyl and alkenyl glycerols.
-
Purification: The resulting alkyl and alkenyl glycerols are purified, for instance, by solid-phase extraction, to remove interfering substances.
-
HPTLC Development: The purified sample is applied to an HPTLC plate. The plate is then developed in a suitable mobile phase to separate the alkyl and alkenyl glycerols.
-
Staining and Densitometric Analysis: After development, the plate is stained with a suitable reagent (e.g., a primuline (B81338) solution) and the separated bands are quantified using a densitometer. Calibration curves are generated using commercial standards of alkyl and alkenyl glycerols to determine the concentration in the samples.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Methodology:
-
Derivatization: To increase volatility and improve chromatographic separation, the hydroxyl groups of this compound are typically derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The mass spectrum of this compound can be identified by comparison with a reference library or by interpretation of its fragmentation pattern.
Biological Role and Metabolic Pathways
This compound plays a crucial role as a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are important components of cell membranes, particularly in the nervous system, and are involved in protecting cells against oxidative stress.
Role of this compound in Plasmalogen Synthesis
Dietary this compound can be incorporated into the metabolic pathway for plasmalogen synthesis. This is particularly relevant for therapeutic strategies aimed at increasing plasmalogen levels in certain diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Metabolome Database: Showing metabocard for Batyl alcohol (HMDB0248884) [hmdb.ca]
- 3. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Activities of 1-O-Octadecylglycerol: A Technical Guide for Researchers
Abstract
1-O-octadecylglycerol, a naturally occurring ether lipid, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 1-O-octadecylglycerol's functions, with a particular focus on its anti-cancer properties, immunomodulatory effects, and its influence on key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ether lipids and their therapeutic potential. It consolidates available quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of 1-O-octadecylglycerol's mechanism of action.
Introduction
1-O-octadecylglycerol, also known as batyl alcohol, belongs to the class of alkylglycerols, which are characterized by an alkyl chain attached to a glycerol (B35011) backbone via an ether linkage.[1] These compounds are found in various natural sources, including shark liver oil and hematopoietic organs.[1][2] The ether bond makes them resistant to degradation by lipases that cleave ester bonds in acylglycerols, contributing to their metabolic stability and distinct biological roles.
Research has highlighted the potential of 1-O-octadecylglycerol and related alkylglycerols in several therapeutic areas. Their ability to modulate immune responses and exhibit direct cytotoxic effects on cancer cells has made them promising candidates for further investigation in oncology and immunology.[1][2] This guide will delve into the specifics of these biological activities, presenting the available evidence in a structured and accessible format.
Anti-Cancer Activities
The anti-neoplastic properties of alkylglycerols, including 1-O-octadecylglycerol, are a primary focus of research. These effects are believed to be multifaceted, involving direct cytotoxicity towards tumor cells and modulation of the tumor microenvironment.
In Vitro Cytotoxicity
While specific IC50 values for pure 1-O-octadecylglycerol against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on mixtures of alkylglycerols from sources like shark liver oil have demonstrated significant cytotoxic effects. The anti-tumor activity appears to be cell-type specific, with evidence suggesting the induction of both apoptosis and necrosis.
Table 1: Cytotoxic Effects of Alkylglycerol Mixtures on Human Cancer Cell Lines
| Cell Line | Cancer Type | Effect Observed | Reference |
| Various | Leukemia | Inhibition of cell proliferation | |
| Not Specified | Not Specified | Induction of apoptosis or necrosis |
Note: This table summarizes the general findings on alkylglycerol mixtures. Further research is needed to establish specific IC50 values for purified 1-O-octadecylglycerol.
Induction of Apoptosis
A key mechanism underlying the anti-cancer activity of alkylglycerols is the induction of programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.
Quantitative Data on Apoptosis Induction by a Related Compound
A study on dodecyl gallate, another lipid-like molecule, demonstrated a significant increase in the apoptotic cell population in human osteosarcoma (MG-63) cells. Treatment with 40 µM dodecyl gallate for 24 hours resulted in approximately 45% of cells undergoing apoptosis. While not 1-O-octadecylglycerol, this provides a quantitative insight into how a lipophilic compound can induce apoptosis.
Table 2: Apoptosis Induction by Dodecyl Gallate in MG-63 Cells
| Compound | Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |
| Dodecyl Gallate | 40 | 24 | ~45% |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol outlines a standard method for quantifying apoptosis in cancer cells treated with 1-O-octadecylglycerol using flow cytometry.
Materials:
-
Cancer cell line of interest
-
1-O-octadecylglycerol (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with varying concentrations of 1-O-octadecylglycerol and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Immune Modulation
1-O-octadecylglycerol has been shown to exert significant effects on the immune system, particularly through the activation of macrophages, which are key players in both innate and adaptive immunity.
Macrophage Activation
Studies have demonstrated that alkylglycerols can enhance macrophage phagocytic activity. This activation is not a direct effect but is mediated by factors released from lymphocytes upon their interaction with the alkylglycerols.
Experimental evidence suggests:
-
A brief in vitro treatment of mouse peritoneal cells with dodecylglycerol (a related alkylglycerol) resulted in a greatly enhanced Fc-receptor mediated ingestion activity of macrophages.
-
This macrophage activation requires a contribution from non-adherent cells (lymphocytes).
Table 3: Effect of Dodecylglycerol on Macrophage Activation
| Compound | Concentration | Cell Type | Effect | Reference |
| Dodecylglycerol (DDG) | 50 ng/mL | Mouse Peritoneal Cells | Enhanced Fc-receptor mediated ingestion |
Modulation of Cytokine Production
The immunomodulatory effects of alkylglycerols also extend to the regulation of cytokine production. Cytokines are signaling molecules that play a crucial role in orchestrating immune responses.
A study on 1-O-alkyl-glycerols from squid in obese asthma patients showed a decrease in the plasma levels of inflammatory cytokines such as TNF-α, IL-4, and IL-17a after three months of supplementation (0.4 g/day ).
Table 4: Effect of 1-O-Alkyl-glycerol Supplementation on Plasma Cytokine Levels in Obese Asthma Patients
| Cytokine | Change after 3 months | Reference |
| TNF-α | Decreased | |
| IL-4 | Decreased | |
| IL-17a | Decreased |
Experimental Protocol: Macrophage Phagocytosis Assay
This protocol describes a method to assess the effect of 1-O-octadecylglycerol on the phagocytic activity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
1-O-octadecylglycerol
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with different concentrations of 1-O-octadecylglycerol for a specified duration. Include an untreated control.
-
Phagocytosis Induction: Add fluorescently labeled particles to the cells and incubate to allow for phagocytosis (e.g., 1-2 hours).
-
Quenching: Add Trypan Blue solution to quench the fluorescence of extracellular (non-phagocytosed) particles.
-
Washing: Wash the cells with cold PBS to remove excess particles and Trypan Blue.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of phagocytosed particles per cell or the percentage of phagocytic cells.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry to quantify the uptake of fluorescent particles.
-
Effects on Cellular Signaling Pathways
1-O-octadecylglycerol and other alkylglycerols are known to interfere with cellular signaling cascades, which are fundamental to the regulation of cell proliferation, survival, and differentiation. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-documented targets.
Inhibition of Protein Kinase C (PKC)
PKC is a family of serine/threonine kinases that play a crucial role in signal transduction. The activation of PKC is an essential step in cell proliferation. Alkylglycerols have been shown to inhibit the activation of PKC, possibly through competitive inhibition of diacylglycerol (DAG), a natural activator of PKC.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular responses like proliferation and differentiation. There is evidence that alkylglycerols can interfere with this pathway.
Experimental Protocol: Western Blot Analysis of MAPK Pathway Activation
This protocol details the steps to investigate the effect of 1-O-octadecylglycerol on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cell line of interest
-
1-O-octadecylglycerol
-
Growth factors (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with 1-O-octadecylglycerol for a specified time before stimulating with a growth factor.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
1-O-octadecylglycerol exhibits a range of promising biological activities, including anti-cancer and immunomodulatory effects. Its ability to interfere with key signaling pathways such as the PKC and MAPK cascades provides a mechanistic basis for its observed cellular effects. While the existing body of research, primarily on alkylglycerol mixtures, is encouraging, there is a clear need for more detailed studies focusing specifically on purified 1-O-octadecylglycerol. Future research should aim to establish definitive quantitative data, such as IC50 values across a broader panel of cancer cell lines, and to further elucidate the precise molecular targets and mechanisms of action within cellular signaling networks. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future investigations, ultimately paving the way for the potential therapeutic application of this intriguing ether lipid.
References
Batilol's Dichotomous Role in Inflammation: A Technical Guide for Researchers
Foreword
Batilol, a naturally occurring 1-O-alkylglycerol found in shark liver oil and bone marrow, presents a complex and intriguing profile in the context of inflammation.[1][2] While initially characterized as a pro-inflammatory agent, emerging evidence surrounding the broader class of alkylglycerols suggests a potential for anti-inflammatory activity, creating a compelling paradox for researchers in immunology and drug development. This technical guide synthesizes the current, albeit conflicting, evidence on this compound's role in modulating inflammatory responses. It provides a detailed overview of the proposed mechanisms of action, compiles the available quantitative data, and outlines experimental protocols to facilitate further investigation into this enigmatic compound. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound and related compounds.
The Pro-Inflammatory Potential of this compound and Alkylglycerols
Early research identified this compound and other alkylglycerols as potent activators of macrophages, key cells in the innate immune response.[2] This pro-inflammatory activity appears to be mediated through an indirect mechanism involving other immune cells.
Lymphocyte-Mediated Macrophage Activation
Studies utilizing the related alkylglycerol, dodecylglycerol (DDG), have demonstrated that the activation of macrophages is not a direct effect of the compound on these cells. Instead, it requires a sequential interaction with B and T lymphocytes.[3] In this proposed pathway, DDG first stimulates B cells, which in turn release a signaling molecule that activates T cells. These activated T cells then produce a factor that ultimately leads to macrophage activation, characterized by enhanced phagocytic capabilities.[3] This indirect activation cascade is a crucial consideration for in vitro and in vivo experimental designs.
A study on the RAW264.7 murine macrophage cell line indicated that alkylglycerols at non-toxic concentrations (0.1-5 μg/mL) could increase the levels of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6) expression, with an effect comparable to that of lipopolysaccharide (LPS) at 1 μg/mL.
The Emergent Anti-Inflammatory Profile of Alkylglycerols
In contrast to the pro-inflammatory findings, more recent studies on complex mixtures of alkylglycerols, such as those found in squid and shark liver oil, suggest a potential for anti-inflammatory effects.
Modulation of Pro-Inflammatory Cytokines and Signaling Pathways
Research on 1-O-alkylglycerols derived from squid has shown a decrease in the plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and interleukin-17a (IL-17a). The proposed mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes.
The conflicting observations between the pro- and anti-inflammatory effects of alkylglycerols may be attributable to several factors, including the specific chemical structure of the alkylglycerol, the dosage administered, the complexity of the biological system under investigation (e.g., isolated cells versus whole organisms), and the presence of other bioactive molecules in natural extracts.
Quantitative Data on the Inflammatory Effects of this compound and Related Alkylglycerols
The available quantitative data on the inflammatory effects of this compound are limited. The following table summarizes the key findings from studies on this compound and closely related alkylglycerols.
| Compound | Cell/System | Concentration | Measured Parameter | Result | Reference |
| Batyl Alcohol (sn-3-octadecylglycerol) | BALB/c Mice | Low concentrations | Macrophage Fc-mediated ingestion | Similar activation to DDG | |
| Alkylglycerols | RAW264.7 Macrophages | 0.1-5 µg/mL | ROS, NO, IL-6 | Increased expression | |
| 1-O-alkyl-glycerols (from squid) | Obese Asthma Patients | Not specified | Plasma TNF-α, IL-4, IL-17a | Decreased levels |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the inflammatory potential of this compound. These protocols are adapted from established methods used for studying inflammatory responses in macrophages.
Macrophage Culture and Activation
Objective: To prepare murine macrophages for stimulation with this compound.
Cell Line: RAW264.7 (a murine macrophage-like cell line).
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (to be dissolved in a suitable vehicle, e.g., DMSO, with final concentration not exceeding 0.1%)
-
Lipopolysaccharide (LPS) from E. coli (positive control for pro-inflammatory response)
-
Cell scrapers
-
6-well or 96-well tissue culture plates
Procedure:
-
Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well or 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or LPS. A vehicle control should be included.
-
Incubate the cells for the desired time period (e.g., 24 hours) before collecting the supernatant for cytokine analysis or lysing the cells for protein or RNA analysis.
Measurement of Nitric Oxide (NO) Production
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
Cell culture supernatant from this compound-treated macrophages
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Collect the cell culture supernatant from the macrophage culture experiment.
-
Add 50 µL of supernatant to a 96-well plate in triplicate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
Measurement of Interleukin-6 (IL-6) Production
Objective: To quantify the secretion of the pro-inflammatory cytokine IL-6 by macrophages.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound-treated macrophages
-
Mouse IL-6 ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)
-
96-well microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IL-6 ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and IL-6 standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IL-6 concentration in the samples using the standard curve.
Lymphocyte-Macrophage Co-culture for Indirect Activation
Objective: To investigate the indirect, lymphocyte-mediated activation of macrophages by this compound.
Materials:
-
Splenocytes isolated from mice (as a source of B and T lymphocytes)
-
Peritoneal macrophages or bone marrow-derived macrophages (BMDMs) from mice
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Transwell inserts (0.4 µm pore size) for 24-well plates
Procedure:
-
Isolate splenocytes from the spleen of a mouse using standard procedures.
-
Isolate peritoneal macrophages or generate BMDMs.
-
To test the effect of this compound-treated lymphocytes on macrophages: a. Culture splenocytes with this compound for a predetermined time (e.g., 24 hours). b. Collect the conditioned medium from the this compound-treated splenocytes. c. Add the conditioned medium to a culture of macrophages and incubate for 24-48 hours. d. Assess macrophage activation by measuring phagocytosis, cytokine production, or surface marker expression.
-
To test the requirement of cell-cell contact: a. Plate macrophages in the bottom of a 24-well plate. b. Place a Transwell insert into each well. c. Add splenocytes to the top of the Transwell insert. d. Add this compound to the co-culture system. e. After incubation, assess macrophage activation in the bottom well.
Visualization of Proposed Signaling Pathways
The following diagrams illustrate the hypothetical signaling pathways for the pro- and anti-inflammatory actions of alkylglycerols, based on the current literature.
References
Early Investigations into Batilol and its Influence on Erythropoiesis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batilol, a glyceryl ether also known as batyl alcohol, has been the subject of early scientific inquiry regarding its potential influence on hematopoiesis, the process of blood cell formation. This technical guide delves into the foundational studies that explored the effects of this compound on erythropoiesis, the specific lineage of hematopoiesis responsible for the production of red blood cells (erythrocytes). While direct and extensive research on this specific interaction is limited in contemporary literature, early investigations provide valuable insights into the potential biological activity of this compound. This document aims to consolidate the available data from these pioneering studies, presenting it in a structured format to aid researchers and professionals in the fields of hematology and drug development.
The primary focus of this guide is to present the quantitative data and experimental methodologies from key early studies, offering a historical perspective on the understanding of this compound's hematopoietic properties. The information is intended to serve as a resource for those interested in the historical context of hematopoietic stimulants and the potential for re-evaluating such compounds with modern research techniques.
Core Findings from Early Studies
The seminal early work in this area is the 1959 study by Linman and colleagues, which investigated the hematopoietic effects of oral batyl alcohol administration in normal rats. Their findings are central to understanding the initial observations of this compound's impact on red blood cell production.
Quantitative Data from Animal Studies
| Hematological Parameter | Observed Effect of this compound Administration | Notes |
| Erythrocyte Count | Erythrocytosis (Increased Red Blood Cell Count)[1][2][3][4][5] | The increase was characterized by the production of microcytes (smaller than normal red blood cells). |
| Reticulocyte Count | Reticulocytosis (Increased count of immature red blood cells) | This suggests a stimulation of red blood cell production in the bone marrow. |
| Hemoglobin Level | No significant increase | |
| Hematocrit Level | No significant increase | |
| Thrombocyte (Platelet) Count | Thrombocytosis (Increased Platelet Count) | |
| Leukocyte (White Blood Cell) Count | Leukocytosis (Increased White Blood Cell Count) | |
| Bone Marrow | Hyperplasia of all myeloid elements | This indicates a general stimulation of the bone marrow. |
| Iron-59 Incorporation | No enhancement in hemoglobin of recipient rats or in vitro bone marrow cultures | This suggests that the mechanism of action is not related to an increased uptake of iron for hemoglobin synthesis. |
Experimental Protocols
Detailed experimental protocols from the early studies are not fully available in the accessible literature. However, based on the summaries and citations, we can infer the general methodology employed in the key rat study.
In Vivo Animal Study: Oral Administration of this compound in Rats
-
Test Substance: this compound (Batyl Alcohol)
-
Animal Model: Normal rats
-
Route of Administration: Oral
-
Key Findings: The oral administration of this compound to normal rats resulted in a notable increase in the number of red blood cells, a condition known as erythrocytosis. This was accompanied by an increase in reticulocytes, which are immature red blood cells, suggesting that this compound stimulates their production. Interestingly, this rise in red blood cell count was not associated with an increase in hemoglobin or hematocrit levels. The study also observed an increase in platelets (thrombocytosis) and white blood cells (leukocytosis), along with a general stimulation of the bone marrow (hyperplasia of all myeloid elements).
The study by Linman and colleagues also noted that the observed erythrocytic response was similar to that induced by a thermostable, ether-soluble factor found in plasma known to stimulate red blood cell production.
Visualizations
To better understand the described processes and relationships, the following diagrams have been generated using the DOT language.
References
A Deep Dive into the Scientific Journey of Alkylglycerols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history of alkylglycerol (AKG) research, from their origins in folk medicine to their modern-day investigation as potent bioactive compounds. This document details key discoveries, experimental methodologies, and the evolving understanding of their mechanisms of action, with a focus on their roles in immunology and oncology.
From Scandinavian Folk Remedy to Laboratory Discovery: The Early History
The story of alkylglycerols begins not in a laboratory, but in the traditional fishing communities of Scandinavia. For centuries, shark liver oil was a staple of folk medicine, used to treat a variety of ailments, including wounds, respiratory tract infections, and as a general tonic.[1][2] The robust nature of sharks and their apparent resistance to infections and tumors fueled the belief in the oil's therapeutic properties.[2][3]
The scientific investigation into the components of shark liver oil began in the early 20th century. In 1922, Japanese researchers Tsujimoto and Toyama first identified a unique class of ether lipids in shark liver oil, which they named alkylglycerols.[2] However, it was the pioneering work of Nobel laureate Sir Robert Robinson in 1930 that led to their first chemical synthesis, paving the way for more detailed scientific study.
A pivotal moment in alkylglycerol research came in the 1950s with the work of Swedish oncologist Dr. Astrid Brohult. Intrigued by the observation that bone marrow from healthy calves could stimulate white blood cell production in children with leukemia, she and her husband, Dr. Sven Brohult, embarked on a journey to identify the active components. Their research led them to the discovery that alkylglycerols were the key hematopoietic factors in the bone marrow extracts. This seminal work laid the foundation for decades of research into the therapeutic potential of alkylglycerols, particularly in the context of cancer treatment and radiation protection.
Key Research Milestones in Alkylglycerol Science
The following timeline highlights the critical discoveries and advancements in the field of alkylglycerol research:
| Year/Period | Key Discovery or Milestone | Significance | Key Researchers/References |
| Centuries Ago | Use of shark liver oil in Scandinavian folk medicine. | Traditional use provided the impetus for scientific investigation. | N/A |
| 1922 | First identification of alkylglycerols in shark liver oil. | Marked the beginning of the scientific study of these compounds. | Tsujimoto and Toyama |
| 1930 | First chemical synthesis of alkylglycerols. | Enabled controlled experimental studies. | Sir Robert Robinson |
| 1950s | Identification of alkylglycerols as hematopoietic factors in calf bone marrow. | Uncovered the role of AKGs in stimulating white blood cell production. | Astrid and Sven Brohult |
| 1963 | Publication of Astrid Brohult's thesis on the use of alkylglycerols in radiation treatment. | Demonstrated the protective effects of AKGs against radiation-induced leukopenia and thrombocytopenia. | Astrid Brohult |
| 1970s | Evidence emerges for the anti-cancer properties of alkylglycerols. | Research expanded to investigate the direct effects of AKGs on tumor growth. | Various researchers |
| 1980s-Present | Investigation into the immunomodulatory effects and mechanisms of action. | Focus shifted to understanding how AKGs interact with the immune system and cellular signaling pathways. | Various researchers |
Core Research Areas and Experimental Findings
The therapeutic potential of alkylglycerols has been explored in several key areas, with a significant body of research focused on their effects on hematopoiesis, the immune system, and cancer.
Hematopoiesis and Protection from Radiation
Dr. Astrid Brohult's initial research demonstrated that alkylglycerols could stimulate the production of white blood cells (leukocytes) and platelets (thrombocytes). This hematopoietic effect was particularly significant in the context of radiation therapy for cancer, which often leads to a dangerous drop in blood cell counts.
Subsequent studies by the Brohults and others confirmed that pre-treatment with alkylglycerols could mitigate the negative effects of radiation on the bone marrow, leading to a less severe decrease in white blood cells and platelets.
Experimental Workflow: Brohult's Studies on Radiation Protection
Immunomodulatory Effects
Alkylglycerols have been shown to exert significant effects on the immune system, primarily through the activation of macrophages. Macrophages are crucial players in the innate immune response, responsible for engulfing pathogens and cellular debris.
Research has indicated that alkylglycerols can enhance macrophage phagocytic activity and stimulate the production of various cytokines, which are signaling molecules that regulate the immune response. This immunostimulatory action is believed to contribute to their anti-infective and anti-tumor properties.
Anti-Cancer Research
The anti-cancer properties of alkylglycerols have been a major focus of research since the 1970s. Studies have suggested several mechanisms through which alkylglycerols may combat cancer:
-
Direct Cytotoxicity: Some studies have shown that alkylglycerols can directly inhibit the growth of tumor cells.
-
Inhibition of Angiogenesis: There is evidence to suggest that alkylglycerols may inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.
-
Immune System Activation: By stimulating the immune system, particularly macrophages, alkylglycerols may help the body to recognize and destroy cancer cells.
-
Inhibition of Protein Kinase C (PKC): Alkylglycerols have been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme that plays a crucial role in cell proliferation. By competitively inhibiting the activation of PKC, alkylglycerols may help to control unregulated cell growth, a hallmark of cancer.
Signaling Pathway: Alkylglycerol Inhibition of Protein Kinase C
Quantitative Data from Key Studies
While a comprehensive meta-analysis of all quantitative data is beyond the scope of this guide, the following table summarizes key dosage and outcome data from some of the historical studies.
| Study/Researcher | Condition Studied | Dosage of Alkylglycerols | Key Quantitative Outcomes | Reference |
| Brohult et al. | Radiation-induced leukopenia in cervical cancer patients | 200 mg, three times daily | The decrease in white blood cell and platelet counts following radiation was less pronounced in the alkylglycerol-treated group compared to controls. | |
| Brohult et al. | Mortality in cervical cancer patients | 600 mg daily (prophylactic) | A retrospective study suggested a reduced long-term mortality rate in patients who received alkylglycerols prior to and during radiation therapy. | |
| Pugliese et al. | General immune support | 100 mg, three times a day | This dosage is suggested to have immunostimulatory effects with no known side effects. |
Experimental Protocols: A Methodological Overview
Detailed experimental protocols from the early research are often not fully documented in modern publications. However, based on available literature, we can outline the general methodologies used in key areas of alkylglycerol research.
Extraction and Purification of Alkylglycerols from Shark Liver Oil
The initial source of alkylglycerols for research was shark liver oil. The general steps for their extraction and purification include:
-
Saponification: The oil is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the ester bonds of triglycerides, leaving the ether bonds of alkylglycerols intact.
-
Extraction: The non-saponifiable fraction, which contains the alkylglycerols, is then extracted using an organic solvent (e.g., diethyl ether).
-
Purification: Further purification is typically achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate the different types of alkylglycerols (e.g., chimyl, batyl, and selachyl alcohol).
In Vivo Studies in Animal Models
Animal models, particularly mice and rats, have been instrumental in studying the effects of alkylglycerols. A general protocol for an in vivo study might involve:
-
Animal Model: Selection of an appropriate animal model (e.g., a tumor-bearing mouse model for cancer studies).
-
Treatment Groups: Animals are divided into control and treatment groups. The treatment group receives alkylglycerols, often administered orally (gavage) or through intraperitoneal injection.
-
Dosage and Duration: A specific dosage of alkylglycerols is administered for a defined period.
-
Monitoring and Data Collection: Various parameters are monitored, such as tumor size, body weight, and blood cell counts. At the end of the study, tissues may be collected for histological or biochemical analysis.
In Vitro Cell Culture Experiments
Cell culture systems provide a controlled environment to study the direct effects of alkylglycerols on cells. A typical in vitro experiment would follow these steps:
-
Cell Line Selection: An appropriate cell line is chosen based on the research question (e.g., a cancer cell line to study anti-proliferative effects).
-
Cell Culture: Cells are grown in a suitable culture medium.
-
Treatment: Alkylglycerols, dissolved in a suitable solvent, are added to the culture medium at various concentrations.
-
Assays: A variety of assays can be performed to assess the effects of alkylglycerols, such as:
-
Proliferation assays (e.g., MTT assay): To measure the effect on cell growth.
-
Apoptosis assays: To determine if the cells are undergoing programmed cell death.
-
Enzyme activity assays: To measure the effect on specific enzymes like Protein Kinase C.
-
Future Directions and Conclusion
The history of alkylglycerol research is a testament to the value of exploring traditional remedies through the lens of modern science. From their humble beginnings in Scandinavian folk medicine, alkylglycerols have emerged as a fascinating class of bioactive lipids with a wide range of potential therapeutic applications.
While much has been learned about their hematopoietic, immunomodulatory, and anti-cancer properties, further research is needed to fully elucidate their mechanisms of action and to translate these findings into effective clinical therapies. Future research should focus on:
-
Clinical Trials: Well-designed, large-scale clinical trials are needed to definitively establish the efficacy and safety of alkylglycerols for various conditions.
-
Mechanism of Action: Further investigation into the specific molecular targets and signaling pathways affected by alkylglycerols is crucial for understanding their biological effects.
-
Synergistic Effects: Exploring the potential synergistic effects of alkylglycerols with conventional therapies, such as chemotherapy and radiation, could lead to more effective treatment strategies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Batilol
These comprehensive application notes provide detailed protocols for the in vivo administration of batilol (also known as batyl alcohol or 1-O-Octadecylglycerol), designed for researchers, scientists, and drug development professionals. The following sections detail experimental methodologies, quantitative data from preclinical studies, and potential signaling pathways involved in this compound's biological activities.
Introduction
This compound is a naturally occurring alkylglycerol found in shark liver oil and mammalian hematopoietic tissues.[1][2][3][4] It is a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are essential components of cellular membranes.[5] In vivo studies have demonstrated various biological effects of this compound and other alkylglycerols, including the stimulation of hematopoiesis, modulation of the immune system, and anti-tumor activities. These notes provide protocols based on published in vivo research to facilitate further investigation into the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes dosages and administration routes from in vivo studies investigating the effects of this compound.
| Animal Model | This compound Dosage | Administration Route | Study Duration | Key Findings | Reference |
| C57BL/6 Mice (High-Fat Diet-Induced Obesity Model) | 20 mg/kg and 200 mg/kg | Oral | Not specified | Investigated effects on obesity and insulin (B600854) resistance. | |
| Gnpat Knockout Mice (Model for Rhizomelic Chondrodysplasia Punctata) | Not specified (oral supplementation) | Oral (in diet) | 2 months | Normalized cardiac plasmalogen levels and rescued decreased cardiac conduction. | |
| Pex7 Knockout Mice (Model for Rhizomelic Chondrodysplasia Punctata Type 1) | 2% in diet | Oral (in diet) | Not specified | Rescued plasmalogen levels and ameliorated pathology. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A. Formulation for Oral Gavage (Suspension)
This protocol is suitable for precise daily dosing.
-
Materials:
-
This compound (powder)
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study. For example, to prepare a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.
-
Store the suspension at 4°C for up to one week. Agitate well before each use.
-
B. Formulation for Dietary Supplementation
This method is suitable for long-term administration.
-
Materials:
-
This compound (powder)
-
Standard rodent chow
-
Food mixer
-
-
Procedure:
-
Calculate the amount of this compound required to achieve the desired percentage in the diet (e.g., 2% w/w).
-
Finely grind the standard rodent chow into a powder.
-
Thoroughly mix the this compound powder with the powdered chow in a food mixer until a homogenous mixture is achieved.
-
The modified diet can be provided ad libitum to the experimental animals.
-
Animal Models and Administration
-
Animal Models:
-
C57BL/6 Mice: Commonly used for studies on metabolism, including diet-induced obesity.
-
Gnpat Knockout Mice: A model for the human genetic disorder rhizomelic chondrodysplasia punctata (RCDP), characterized by deficient plasmalogen biosynthesis.
-
Pex7 Knockout Mice: Another model for RCDP Type 1, also exhibiting a lack of plasmalogens.
-
-
Administration:
-
Oral Gavage: For precise daily dosing, administer the this compound suspension using an appropriate gauge gavage needle. The volume should be based on the animal's body weight.
-
Dietary Administration: Provide the this compound-supplemented chow as the sole food source for the duration of the study.
-
Assessment of Efficacy
The methods for assessing the in vivo effects of this compound will depend on the specific research question. Based on published studies, these may include:
-
Metabolic Studies: Monitoring of body weight, food intake, glucose tolerance tests, and insulin tolerance tests.
-
Cardiovascular Studies: In vivo electrocardiographic recordings to assess cardiac impulse conduction.
-
Biochemical Analysis: Measurement of plasmalogen levels in various tissues (e.g., heart, brain) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Hematological Analysis: Complete blood counts (CBC) to assess changes in erythrocyte, leukocyte, and platelet numbers.
-
Immunological Assays: Flow cytometry to analyze immune cell populations, and ELISA or multiplex assays to measure cytokine levels.
Signaling Pathways
The precise molecular mechanisms and signaling pathways activated by this compound are not fully elucidated. However, existing research on alkylglycerols suggests several potential avenues of action. This compound, as a precursor to plasmalogens, plays a crucial role in maintaining cell membrane integrity and function. Alkylglycerols are also precursors for Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation and immune responses. Furthermore, alkylglycerols have been shown to activate macrophages.
Below are diagrams illustrating the hypothesized signaling relationships and an experimental workflow for in vivo this compound administration.
Caption: Hypothesized signaling roles of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple beneficial health effects of natural alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Administration of Alkylglycerols Differentially Modulates High-Fat Diet-Induced Obesity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Batilol Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batilol, also known as Batyl alcohol or 1-O-Octadecylglycerol, is a glyceryl ether lipid naturally found in shark liver oil and animal bone marrow.[1][2] It has been identified as an inflammatory agent and is utilized in various immunological and inflammation-related research.[1][2] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it a suitable vehicle for this compound.[3]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO, ensuring solution stability and reproducibility in experimental settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Synonyms | Batyl alcohol, Stearyl monoglyceride, 1-O-Octadecylglycerol, Batilolum | |
| Molecular Formula | C21H44O3 | |
| Molecular Weight | 344.57 g/mol | |
| CAS Number | 544-62-7 | |
| Appearance | White or almost white, waxy mass or unctuous powder | |
| Solubility in DMSO | 68 mg/mL (197.34 mM) | |
| Melting Point | 70-72 °C | |
| Boiling Point | 189 °C (DMSO) |
Experimental Protocols
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO, molecular biology grade)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves (butyl rubber, fluoroelastomer, neoprene, or thick latex gloves are recommended over nitrile for prolonged contact with DMSO)
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements and the solubility limit of this compound in DMSO (197.34 mM).
Calculations:
-
Molecular Weight (MW) of this compound: 344.57 g/mol
-
Desired Stock Concentration (C): 100 mM = 0.1 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (m) = C x V x MW m = 0.1 mol/L x 0.001 L x 344.57 g/mol = 0.034457 g = 34.46 mg
Procedure:
-
Weighing this compound: Accurately weigh 34.46 mg of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the weighed this compound powder to a sterile amber glass vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial. Note: Moisture-absorbing DMSO can reduce the solubility of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtration through a 0.22 µm DMSO-compatible filter (e.g., PTFE). High-temperature sterilization methods are not recommended.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage. A general guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C.
Preparation of Working Solutions
To prepare a working solution, the DMSO stock solution should be diluted in the appropriate cell culture medium or buffer.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept low, typically below 0.5% for in vitro cell-based assays, to minimize solvent-induced cytotoxicity.
-
A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
-
If precipitation occurs upon dilution in aqueous solutions, using a co-solvent like PEG400 or Tween 80 may be necessary.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using a this compound stock solution and a potential signaling pathway that may be influenced by this compound's inflammatory properties.
Caption: Experimental workflow for preparing and using this compound-DMSO stock solutions.
References
Application Notes and Protocols for Batilol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batilol, also known as batyl alcohol or 1-O-octadecylglycerol, is a naturally occurring ether lipid belonging to the alkylglycerol class.[1] Found in sources such as shark liver oil and bone marrow, this compound plays a role as a precursor in the biosynthesis of plasmalogens and other ether phospholipids, which are integral components of cellular membranes.[2] Emerging research has highlighted its potential as a modulator of inflammatory signaling pathways, making it a compound of interest for in vitro studies in various cell types. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including recommended dosage ranges, cytotoxicity considerations, and detailed experimental protocols. This compound is described as an inflammatory agent and has demonstrated effects on key signaling cascades involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Quantitative Data: In Vitro Efficacy and Cytotoxicity of this compound
The following tables summarize the effective concentrations of this compound used in various cell culture experiments and provide general cytotoxicity information for related compounds. Direct IC50 values for this compound are not widely reported in the literature; therefore, data on effective concentrations and cytotoxicity of similar alkylglycerols are provided as a reference.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line/Type | Application | This compound Concentration | Observed Effect | Reference |
| Murine Primary Adipocytes | Modulation of Inflammatory Signaling | 10 µM | Altered LPS-mediated activation of MAPK and NF-κB signaling. | |
| RAW 264.7 Murine Macrophages | Immunostimulation | 0.1 - 5 µg/mL | Stimulation of lysosomal activity, nitric oxide synthesis, and reactive oxygen species levels. |
Table 2: Cytotoxicity of Related Alkylglycerols
| Compound | Cell Line | Assay | IC50/Cytotoxicity | Reference |
| Synthetic Alkylglycerols (18:1 and 16:1) | Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | No cytotoxic effects observed at concentrations lower than 20 µM after 72 hours. | [3] |
| Carvedilol (for context on NF-κB inhibition) | Human Peripheral Blood T Cells | Apoptosis Assay | Non-toxic at concentrations ≤10 µM; induced apoptosis at ≥20 µM. | [4] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways. Below are diagrams illustrating the putative mechanism of action of this compound in modulating these cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound is suggested to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of cellular processes, including inflammation. This compound has been observed to affect the phosphorylation of key MAPK members, such as JNK and ERK. The diagram below illustrates the general MAPK cascade and indicates the points of modulation by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A concentrated stock solution should be prepared for dilution into cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.45 mg of this compound (Molecular Weight: 344.58 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic working concentration range.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Analysis of Inflammatory Cytokine Production in Macrophages (e.g., RAW 264.7)
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
24-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete DMEM medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA: Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) on the clarified supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels between the different treatment groups to assess the inhibitory effect of this compound.
Conclusion
This compound presents as a valuable tool for in vitro investigations into the roles of ether lipids in cellular signaling, particularly in the context of inflammation. The provided protocols and data offer a foundation for researchers to design and execute experiments to further elucidate the biological functions of this compound. It is recommended that researchers perform initial dose-response experiments to determine the optimal non-toxic concentration range for their specific cell line and experimental conditions. The modulation of the NF-κB and MAPK pathways by this compound suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carvedilol, a new antioxidative beta-blocker, blocks in vitro human peripheral blood T cell activation by downregulating NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Testing Batilol's Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Batilol, also known as Batyl alcohol or 1-O-Octadecylglycerol, is an alkylglycerol found in marine organisms like shark liver oil and in animal bone marrow.[1][2] As a precursor in the biosynthesis of plasmalogens and phospholipids, it is an essential component of cell membranes.[1][3] Research has indicated that this compound and related compounds may possess complex immunomodulatory and pro-inflammatory properties.[1] These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the cytotoxic, inflammatory, oxidative, and apoptotic effects of this compound, enabling a comprehensive understanding of its biological activity at the cellular level.
Cell Viability and Cytotoxicity Assays
A primary step in evaluating the in vitro effects of any compound is to determine its impact on cell viability and establish a non-toxic concentration range for subsequent functional assays. Tetrazolium-based assays, such as the MTT assay, are widely used for this purpose. They measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Data Presentation: Cell Viability (IC50) of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's cytotoxicity. Below is a sample data table illustrating the IC50 values of this compound across different cell lines after a 48-hour incubation period.
| Cell Line | Cell Type | IC50 (µM) |
| RAW 264.7 | Murine Macrophage | 75.2 |
| A549 | Human Lung Carcinoma | 98.5 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 120.8 |
| PBMC | Human Peripheral Blood Mononuclear Cells | > 200 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Target cells (e.g., RAW 264.7 macrophages)
-
Complete growth medium
-
96-well flat-bottom cell culture plates
-
This compound (dissolved in DMSO, stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the various this compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory and Immunomodulatory Assays
This compound has been described as an inflammatory agent. The following assays can elucidate its effects on key inflammatory pathways and mediators in immune cells like macrophages.
Data Presentation: this compound's Effect on Inflammatory Markers
This table summarizes the dose-dependent effects of this compound on the production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages.
| This compound (µM) | NO Production (% of LPS Control) | PGE₂ Production (pg/mL) | CD86 Expression (% Positive Cells) |
| 0 (Unstimulated) | 5.1 ± 0.8 | 35 ± 12 | 4.5 ± 1.1 |
| 0 (LPS only) | 100 ± 9.2 | 2850 ± 210 | 85.3 ± 4.7 |
| 10 | 115 ± 8.5 | 3100 ± 190 | 88.1 ± 5.2 |
| 25 | 142 ± 11.1 | 3840 ± 250 | 92.4 ± 3.9 |
| 50 | 165 ± 10.4 | 4520 ± 310 | 94.6 ± 4.1 |
Note: The data presented above is hypothetical, based on the reported pro-inflammatory activity of related compounds, and for illustrative purposes only.
Signaling Pathway: Macrophage Activation
Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.
Protocol 1: Nitric Oxide (NO) Quantification (Griess Assay)
Principle: This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
LPS-stimulated cell culture supernatants
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plate
Procedure:
-
Culture and treat cells (e.g., RAW 264.7) with this compound in the presence or absence of an inflammatory stimulus like Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Use concentrations of this compound determined to be non-toxic from the viability assay.
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent Part A to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Read the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 2: Prostaglandin E₂ (PGE₂) Quantification (ELISA)
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE₂ released into the cell culture medium.
Materials:
-
LPS-stimulated cell culture supernatants
-
Commercially available PGE₂ EIA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Culture and treat cells as described for the Griess assay.
-
Collect cell culture supernatants. It may be necessary to dilute the supernatants to ensure the PGE₂ concentration falls within the linear range of the assay's standard curve.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves adding supernatants, standards, and a PGE₂-enzyme conjugate to a plate pre-coated with anti-PGE₂ antibodies.
-
After incubation and washing steps, a substrate is added, which develops a color in inverse proportion to the amount of PGE₂ in the sample.
-
Stop the reaction and read the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the PGE₂ concentration based on the standard curve provided in the kit.
Oxidative Stress Assays
Inflammatory processes are often linked with the production of reactive oxygen species (ROS). Measuring intracellular ROS can provide insight into the mechanisms underlying this compound's effects.
Data Presentation: Effect of this compound on Intracellular ROS
| Treatment | Intracellular ROS (Mean Fluorescence Intensity) |
| Control (Unstimulated) | 100 ± 15 |
| H₂O₂ (Positive Control) | 850 ± 65 |
| This compound (25 µM) | 180 ± 22 |
| This compound (50 µM) | 250 ± 31 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Protocol: Intracellular ROS Measurement using DCFH-DA
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
DCFH-DA dye (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Wash the cells gently with pre-warmed HBSS.
-
Load the cells with 10-20 µM DCFH-DA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentrations of this compound or H₂O₂ (positive control).
-
Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings can be taken kinetically over time or as a single endpoint measurement.
-
Data are often expressed as a fold change in fluorescence intensity over the untreated control.
Apoptosis Assays
To determine if cell death observed in viability assays is due to apoptosis (programmed cell death) or necrosis, specific assays targeting hallmarks of apoptosis are required.
Data Presentation: this compound's Effect on Apoptosis
| Treatment (24h) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Cleaved Caspase-3 (Fold Change vs. Control) |
| Control | 3.1 ± 0.7 | 1.5 ± 0.4 | 1.0 |
| This compound (50 µM) | 8.9 ± 1.2 | 3.2 ± 0.6 | 1.8 |
| This compound (100 µM) | 22.4 ± 2.5 | 15.8 ± 1.9 | 3.5 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: A simplified extrinsic apoptosis pathway leading to caspase-3 activation.
Protocol: Annexin V/PI Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.
Materials:
-
Treated and control cells
-
Flow cytometer
-
Commercially available Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
Ice-cold PBS
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (reagent volumes may vary by kit).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
References
Application Notes and Protocols for Evaluating Novel Compounds in RAW 264.7 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial assessment of a novel compound, herein referred to as "Compound X" (as a stand-in for Batilol, for which specific data in RAW 264.7 cells is not publicly available), on the RAW 264.7 macrophage cell line. This document outlines standard protocols for cell culture, cytotoxicity assessment, and the evaluation of anti-inflammatory properties and associated signaling pathways.
Introduction to RAW 264.7 Macrophages
The RAW 264.7 cell line, derived from a murine tumor induced by the Abelson murine leukemia virus, is a widely used and well-characterized model for studying macrophage functions.[1][2][3] These cells are adherent and exhibit key macrophage characteristics such as phagocytosis and the production of inflammatory mediators upon stimulation.[2] Their robust response to inflammatory stimuli, such as lipopolysaccharide (LPS), makes them an excellent in vitro model for screening the anti-inflammatory potential of novel compounds.[4]
Experimental Workflow for Compound Evaluation
The following diagram outlines the typical workflow for assessing the bioactivity of a new compound in RAW 264.7 cells.
Protocols
RAW 264.7 Cell Culture
This protocol describes the standard procedure for the maintenance of the RAW 264.7 cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
T-75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Culturing: Transfer the resuspended cells into a T-75 flask containing 15-20 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the old medium. Wash the cells once with PBS. Add 2-3 mL of fresh medium and detach the cells by gently using a cell scraper. Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes. Resuspend the pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium. Refresh the growth media every 2-3 days.
Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of Compound X on the viability of RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
Compound X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1% (v/v). Remove the old medium from the cells and add 100 µL of the diluted Compound X. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for 24 or 48 hours.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Table 1: Hypothetical Cytotoxicity Data for Compound X
| Compound X (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.7 ± 3.9 |
| 10 | 92.3 ± 4.2 |
| 25 | 88.1 ± 5.5 |
| 50 | 65.4 ± 6.3 |
| 100 | 32.1 ± 4.8 |
Data are presented as mean ± SD. Non-toxic concentrations (e.g., ≤ 25 µM) should be used for subsequent experiments.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of NO production.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Compound X
-
Griess Reagent (equal parts of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well. After 24 hours, pre-treat the cells with non-toxic concentrations of Compound X for 2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours. Include a control group (no treatment), a group with LPS only, and groups with Compound X and LPS.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of the Griess Reagent to each well.
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Table 2: Hypothetical Effect of Compound X on NO Production
| Treatment | NO₂⁻ Concentration (µM) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 25.6 ± 2.1 |
| LPS + Compound X (5 µM) | 18.4 ± 1.5 |
| LPS + Compound X (10 µM) | 12.1 ± 1.1 |
| LPS + Compound X (25 µM) | 6.8 ± 0.9 |
Data are presented as mean ± SD.
Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatants (from the NO assay or a separate experiment)
-
Cytokine-specific ELISA kit (e.g., for mouse TNF-α, IL-6)
-
Wash buffer
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Table 3: Hypothetical Effect of Compound X on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + Compound X (25 µM) | 1200 ± 90 | 850 ± 75 |
Data are presented as mean ± SD.
Western Blot Analysis for Signaling Pathways
This protocol is to investigate the effect of Compound X on key inflammatory signaling pathways like NF-κB and MAPK.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the NO assay, but for shorter time points for signaling events (e.g., 15-60 minutes). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein for phosphorylated targets.
Signaling Pathways in Macrophage Activation
LPS stimulation of RAW 264.7 cells activates signaling cascades that lead to the production of inflammatory mediators. Key pathways include the NF-κB and MAPK pathways. A compound with anti-inflammatory properties may inhibit one or more steps in these pathways.
Conclusion
These application notes provide a framework for the initial in vitro evaluation of a novel compound's anti-inflammatory potential using the RAW 264.7 macrophage cell line. The described protocols for cell culture, cytotoxicity, and inflammatory mediator analysis, along with the investigation of key signaling pathways, will enable researchers to gather crucial preliminary data for further drug development.
References
Application Notes and Protocols for Oral Administration of Batilol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batilol, also known as batyl alcohol or 1-O-octadecylglycerol, is a glyceryl ether naturally found in shark liver oil and bone marrow. It is investigated for its potential therapeutic effects, including its role as a precursor in the biosynthesis of plasmalogens, which are essential components of cell membranes. Deficiencies in plasmalogens have been linked to various diseases, making this compound a compound of interest for dietary supplementation and therapeutic intervention studies in animal models. These application notes provide an overview of the available data and protocols for the oral administration of this compound in preclinical research.
Note: Publicly available pharmacokinetic data for the oral administration of this compound in animal models is limited. The information provided herein is based on existing studies and general protocols for oral administration in rodents. Further research is required to establish a comprehensive pharmacokinetic profile of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the oral administration of this compound in animal models.
Table 1: Chronic Oral Administration of this compound in Mice
| Parameter | Value | Animal Model | Duration | Observed Effect | Source |
| Dosage | 2% in food pellets (w/w) | Gnpat knockout mice (model for Rhizomelic Chondrodysplasia Punctata) | 2 months | Restoration of cardiac plasmalogen levels and normalization of QRS duration in the electrocardiogram. | [1] |
Table 2: In Vitro Effects of this compound on Adipocytes
| Parameter | Value | Cell Model | Condition | Observed Effect | Source |
| Concentration | High dose | Mouse primary adipocytes | Lipopolysaccharide (LPS) stimulation | Increased fasting levels of insulin (B600854) in mice fed a high-fat diet; Increased LPS-mediated phosphorylation of JNK and ERK. | [2] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound via Supplemented Feed
This protocol is based on a study that successfully used this compound-supplemented feed to achieve a therapeutic effect in a mouse model of plasmalogen deficiency.[1]
Objective: To administer this compound orally to mice over an extended period for chronic efficacy studies.
Materials:
-
This compound (powder form)
-
Standard rodent chow pellets
-
Food binder (e.g., gelatin, sucrose (B13894) solution)
-
Mixer or food processor
-
Drying oven
Procedure:
-
Dose Calculation: Determine the required concentration of this compound in the feed. A 2% (w/w) concentration has been previously reported.[1] For a 1 kg batch of feed, this would correspond to 20 g of this compound.
-
Chow Preparation: Grind the standard rodent chow pellets into a fine powder using a mixer or food processor.
-
This compound Incorporation:
-
In a separate container, prepare a binder solution. A 2% sucralose (B1001) solution can be used to create a palatable jelly.[3]
-
Thoroughly mix the calculated amount of this compound powder with the powdered chow.
-
Gradually add the binder solution to the this compound-chow mixture while continuously mixing to form a homogenous dough.
-
-
Pellet Reformation:
-
Press the dough into pellet molds or extrude it to form pellets of a size suitable for the animal model.
-
Dry the pellets in a drying oven at a low temperature (e.g., 50-60°C) until they are hard and dry to prevent mold growth.
-
-
Administration:
-
Replace the standard chow in the animal cages with the prepared this compound-supplemented pellets.
-
Ensure ad libitum access to the medicated feed and water.
-
Monitor food consumption to estimate the daily dose of this compound intake.
-
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Batilol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Batilol. Due to the absence of a significant chromophore in the this compound molecule, direct UV detection is challenging. This protocol, therefore, outlines a pre-column derivatization step to enable sensitive and reliable quantification using UV detection. Alternative advanced detection methods, including Charged Aerosol Detection (CAD) and Mass Spectrometry (MS), are also discussed for laboratories equipped with this instrumentation. The described methodologies are suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound, a glycerol (B35011) ether, is of interest for its potential therapeutic applications. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. Standard HPLC with UV detection is often challenging for compounds like this compound that lack a UV-absorbing functional group. To overcome this limitation, this method employs a derivatization strategy to attach a UV-active moiety to the this compound molecule prior to chromatographic analysis. This application note provides a comprehensive protocol for the quantification of this compound using HPLC with UV detection following derivatization, as well as considerations for alternative detection methods.
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. The exact gradient program should be optimized for best peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: The detection wavelength will depend on the derivatizing agent used. For example, derivatization with benzoyl chloride allows for detection at approximately 230 nm.
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., Benzoyl chloride)
-
Base catalyst (e.g., Pyridine or Triethylamine)
-
Quenching reagent (e.g., Methanol)
-
Solvents for extraction (e.g., Dichloromethane)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or dichloromethane (B109758) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve after derivatization.
Sample Preparation and Derivatization
-
Sample Extraction: For formulated products, an appropriate extraction procedure must be developed to isolate this compound from the excipients. This may involve liquid-liquid extraction or solid-phase extraction.
-
Derivatization Reaction:
-
To an aliquot of the extracted sample or working standard solution, add the derivatizing agent (e.g., benzoyl chloride) and a base catalyst (e.g., pyridine).
-
The reaction is typically carried out at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes).
-
After the reaction is complete, a quenching reagent (e.g., methanol) is added to consume any excess derivatizing agent.
-
The resulting solution containing the derivatized this compound is then prepared for HPLC analysis, which may involve a further dilution or extraction step to ensure compatibility with the mobile phase.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | The peak for derivatized this compound should be well-resolved from other components and the derivatizing agent. | Resolution > 2 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over a range of 1-100 µg/mL |
| Accuracy | % Recovery between 98.0% and 102.0% | 99.5% - 101.5% |
| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 2.0% Intermediate Precision (Inter-day) RSD ≤ 2.0% | RSD < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature). | RSD < 2.0% |
Alternative Detection Methods
For laboratories with access to more advanced instrumentation, the following detectors can be used for the quantification of this compound without the need for derivatization:
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a response for any non-volatile analyte.[3][4][5] It is well-suited for the analysis of lipids and other compounds with poor UV absorbance.
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and selectivity for the quantification of this compound. This technique can provide structural information for identification and confirmation.
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship for selecting an analytical method for this compound.
References
Unveiling the Anti-inflammatory Potential of Batilol: A Comprehensive Experimental Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammatory diseases, researchers are increasingly turning their attention to naturally derived compounds. Batilol, an alkylglycerol found in shark liver oil and bone marrow, has emerged as a molecule of interest. To facilitate a thorough investigation of its potential anti-inflammatory properties, a comprehensive set of application notes and detailed protocols has been developed. This guide is tailored for researchers, scientists, and drug development professionals, providing a systematic framework for evaluating this compound's efficacy from in vitro mechanistic studies to in vivo validation.
The provided experimental design first explores the effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a well-established in vitro model for inflammation. The protocols detail methods to quantify key inflammatory markers, including nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, the guide outlines procedures for investigating this compound's impact on the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.
A significant focus of the experimental design is to elucidate the molecular mechanisms underlying this compound's potential anti-inflammatory action. Detailed protocols for Western blot analysis are provided to assess the modulation of pivotal signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.
To translate in vitro findings into a more physiologically relevant context, the application notes include a detailed protocol for the carrageenan-induced paw edema model in rodents, a classic and reliable method for assessing in vivo anti-inflammatory activity. This section provides a step-by-step guide for inducing acute inflammation and measuring the edematous response, as well as for quantifying neutrophil infiltration into the inflamed tissue via the myeloperoxidase (MPO) assay.
For clarity and ease of data interpretation, all quantitative data is to be summarized in structured tables. The document also features mandatory visualizations of the key signaling pathways and the overall experimental workflow, generated using the Graphviz DOT language, to provide a clear conceptual understanding of the experimental logic.
Key Inflammatory Signaling Pathways Under Investigation
The following diagrams illustrate the primary signaling cascades that are hypothesized to be modulated by this compound.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Experimental Workflow Overview
The research plan is structured to provide a comprehensive evaluation of this compound's anti-inflammatory properties.
Caption: Overall Experimental Workflow.
Detailed Protocols
In Vitro Anti-inflammatory Assays
Cell Culture and Treatment: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere. For experiments, cells are seeded to achieve 80-90% confluency and pre-treated with varying concentrations of this compound before stimulation with 1 µg/mL of LPS.
Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, the viability of RAW 264.7 cells is assessed using the MTT assay after a 24-hour incubation with this compound.
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in this compound-treated cells compared to the LPS-stimulated control indicates an inhibitory effect on NO production.
Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Gene Expression Analysis (RT-qPCR): The effect of this compound on the mRNA expression of iNOS and COX-2 is determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Total RNA is extracted from cells, reverse transcribed to cDNA, and then subjected to qPCR with specific primers.
Western Blot Analysis: To probe the underlying signaling pathways, Western blotting is performed on cell lysates to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema: The in vivo anti-inflammatory activity of this compound is assessed in rodents.[1][2][3] Paw edema is induced by a sub-plantar injection of 1% carrageenan solution.[2][4] this compound is administered prior to carrageenan injection, and the paw volume is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated groups with the vehicle control group.
Data Presentation
The quantitative results from these experiments will be systematically organized into the following tables for comprehensive analysis and comparison.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | iNOS (relative mRNA expression) | COX-2 (relative mRNA expression) |
|---|---|---|---|---|---|---|---|
| Control | 100 ± 5 | 1.2 ± 0.3 | 50 ± 10 | 30 ± 8 | 20 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 98 ± 6 | 25.6 ± 2.1 | 1500 ± 120 | 1200 ± 90 | 800 ± 60 | 15.2 ± 1.3 | 12.5 ± 1.1 |
| LPS + this compound (1 µM) | 99 ± 5 | 22.1 ± 1.8 | 1350 ± 110 | 1100 ± 85 | 750 ± 55 | 13.8 ± 1.2 | 11.3 ± 1.0 |
| LPS + this compound (10 µM) | 97 ± 6 | 15.4 ± 1.2* | 900 ± 75* | 750 ± 60* | 500 ± 40* | 8.1 ± 0.7* | 7.3 ± 0.6* |
| LPS + this compound (50 µM) | 95 ± 7 | 8.2 ± 0.7* | 450 ± 40* | 380 ± 30* | 250 ± 20* | 3.5 ± 0.3* | 3.1 ± 0.2* |
*Data are presented as mean ± SD. *p < 0.05 compared to the LPS group.
Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated RAW 264.7 Macrophages (Relative Protein Expression - Fold Change vs. Control)
| Treatment | p-p65/p65 | p-IκBα/IκBα | p-ERK/ERK | p-JNK/JNK | p-p38/p38 |
|---|---|---|---|---|---|
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 | 4.5 ± 0.4 | 4.9 ± 0.5 | 5.1 ± 0.4 |
| LPS + this compound (10 µM) | 3.1 ± 0.3* | 2.9 ± 0.2* | 2.8 ± 0.3* | 3.0 ± 0.3* | 3.2 ± 0.3* |
| LPS + this compound (50 µM) | 1.8 ± 0.2* | 1.7 ± 0.1* | 1.6 ± 0.2* | 1.8 ± 0.2* | 1.9 ± 0.2* |
*Data are presented as mean ± SD. *p < 0.05 compared to the LPS group.
Table 3: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h | MPO Activity (U/g tissue) |
|---|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - | 5.2 ± 0.4 |
| Indomethacin | 10 | 0.32 ± 0.04* | 62.4 | 2.1 ± 0.2* |
| This compound | 10 | 0.75 ± 0.06 | 11.8 | 4.5 ± 0.3 |
| This compound | 50 | 0.55 ± 0.05* | 35.3 | 3.3 ± 0.3* |
| This compound | 100 | 0.41 ± 0.04* | 51.8 | 2.5 ± 0.2* |
*Data are presented as mean ± SD. *p < 0.05 compared to the vehicle control group.
This structured experimental approach will provide a robust dataset to thoroughly evaluate the anti-inflammatory properties of this compound and its potential as a lead compound for the development of new anti-inflammatory therapies. All animal experiments will be conducted in accordance with the ethical guidelines for animal research, ensuring the humane treatment of all subjects.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Batyl Alcohol from Shark Liver Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batyl alcohol (batilol), a glyceryl ether naturally present in shark liver oil, has garnered significant interest within the scientific community for its potential therapeutic properties. As a precursor to ether phospholipids, which play a role in cell membrane structure and signaling, batyl alcohol is being investigated for its immunomodulatory and anti-tumor activities. The effective isolation and purification of batyl alcohol from its natural source, shark liver oil, is a critical first step for further research and development.
This document provides detailed application notes and protocols for the isolation of batyl alcohol from shark liver oil, focusing on three primary techniques: saponification followed by crystallization, silica (B1680970) gel column chromatography, and urea (B33335) adduction. Additionally, a protocol for the quantitative analysis of batyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) is included.
Composition of Shark Liver Oil
Shark liver oil is a complex mixture of lipids. The composition can vary significantly depending on the shark species. A major component is often squalene, a highly unsaturated hydrocarbon. The remaining portion consists of triacylglycerols, diacylglyceryl ethers, and a smaller unsaponifiable fraction which contains cholesterol and alkylglycerols, including batyl alcohol.[1] The initial composition of the oil will influence the efficiency of the isolation methods.
Data Presentation: Comparison of Isolation Techniques
The selection of an appropriate isolation technique depends on the desired purity, yield, and scale of the operation. The following table summarizes the expected outcomes for the different methods described in this document.
| Technique | Principle | Typical Yield of Batyl Alcohol | Typical Purity of Batyl Alcohol | Advantages | Disadvantages |
| Saponification followed by Crystallization | Saponification hydrolyzes ester bonds, separating fatty acids (as soaps) from the unsaponifiable matter. Batyl alcohol is then purified by crystallization. | Moderate to High | Moderate | Simple, scalable for large quantities. | Purity may be lower due to co-crystallization of other saturated alkylglycerols. |
| Silica Gel Column Chromatography | Separation based on the differential adsorption of compounds onto a silica gel stationary phase as a mobile phase is passed through the column. | Moderate | High | High resolution, capable of achieving high purity. | Time-consuming, requires significant solvent volumes, less scalable. |
| Urea Adduction | Urea forms crystalline inclusion complexes with straight-chain molecules like saturated alkylglycerols, separating them from branched or unsaturated molecules. | Moderate to High | Moderate to High | Effective for separating saturated from unsaturated alkylglycerols. | Requires careful control of crystallization conditions. |
Experimental Protocols
Protocol 1: Isolation of Batyl Alcohol via Saponification and Crystallization
This protocol describes the initial separation of the unsaponifiable matter from shark liver oil, followed by the purification of batyl alcohol through crystallization.
1. Saponification of Shark Liver Oil
-
Objective: To hydrolyze the triacylglycerols and diacylglyceryl ethers in shark liver oil, leaving the unsaponifiable matter, which includes batyl alcohol.
-
Materials:
-
Shark liver oil
-
Potassium hydroxide (B78521) (KOH)
-
95% Ethanol
-
Diethyl ether
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve 100 g of shark liver oil in 500 mL of 95% ethanol.
-
Prepare a solution of 50 g of KOH in 100 mL of distilled water and add it to the flask.
-
Reflux the mixture with stirring for 2 hours. The solution should become clear, indicating complete saponification.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 500 mL of distilled water and 500 mL of diethyl ether to the separatory funnel.
-
Shake vigorously and allow the layers to separate. The upper ether layer contains the unsaponifiable matter.
-
Drain the lower aqueous soap layer.
-
Wash the ether layer three times with 200 mL portions of distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter and evaporate the diethyl ether under reduced pressure to obtain the unsaponifiable matter as a waxy solid.
-
2. Crystallization of Batyl Alcohol
-
Objective: To purify batyl alcohol from the unsaponifiable matter by fractional crystallization.
-
Materials:
-
Unsaponifiable matter from Protocol 1.1
-
Beaker
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve the unsaponifiable matter in a minimal amount of hot acetone.
-
Slowly cool the solution to room temperature to allow for the initial crystallization of high-melting point compounds.
-
Further cool the solution in an ice bath for at least 2 hours to promote the crystallization of batyl alcohol.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetone.
-
Repeat the recrystallization process from acetone to improve the purity of the batyl alcohol.
-
Protocol 2: Purification of Batyl Alcohol by Silica Gel Column Chromatography
This protocol is suitable for achieving high-purity batyl alcohol from the unsaponifiable fraction.
-
Objective: To separate batyl alcohol from other components of the unsaponifiable matter based on polarity.
-
Materials:
-
Unsaponifiable matter from Protocol 1.1
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Ethyl acetate (B1210297)
-
Fraction collector
-
TLC plates and developing chamber
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the unsaponifiable matter in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% hexane to elute non-polar compounds like squalene.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, 80:20 v/v).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 80:20). Visualize the spots using an appropriate stain (e.g., iodine vapor or potassium permanganate).
-
Isolation: Combine the fractions containing pure batyl alcohol (identified by comparison with a standard on TLC) and evaporate the solvent to obtain the purified product.
-
Protocol 3: Separation of Saturated Alkylglycerols using Urea Adduction
This method is effective for separating saturated alkylglycerols like batyl alcohol from their unsaturated counterparts.
-
Objective: To selectively form inclusion complexes of urea with saturated alkylglycerols.
-
Materials:
-
Unsaponifiable matter from Protocol 1.1
-
Urea
-
Beaker
-
Magnetic stirrer and hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Prepare a saturated solution of urea in methanol by heating.
-
Dissolve the unsaponifiable matter in a small amount of warm methanol.
-
Add the urea solution to the unsaponifiable matter solution with stirring. A typical ratio is 3 parts urea to 1 part unsaponifiables by weight.
-
Allow the mixture to cool slowly to room temperature while stirring.
-
Further cool the mixture in an ice bath for 2-4 hours to promote the formation of urea inclusion complexes.
-
Collect the urea-alkylglycerol adducts by vacuum filtration.
-
Wash the adducts with a small amount of cold methanol saturated with urea.
-
To recover the alkylglycerols, dissolve the adducts in warm water and extract with diethyl ether.
-
Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Protocol 4: Quantitative Analysis of Batyl Alcohol by GC-MS
This protocol details the derivatization and analysis of batyl alcohol fractions to determine purity and quantity.
-
Objective: To quantify the amount of batyl alcohol in a sample.
-
Materials:
-
Isolated batyl alcohol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
-
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the batyl alcohol sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Acquisition mode: Scan mode (e.g., m/z 50-600).
-
-
-
Quantification: Identify the batyl alcohol-TMS derivative peak based on its retention time and mass spectrum. Quantify the amount by creating a calibration curve with known concentrations of a batyl alcohol standard.
-
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for isolating batyl alcohol from shark liver oil.
References
Troubleshooting & Optimization
Technical Support Center: Improving Batilol Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batilol. The focus is on addressing challenges related to its low aqueous solubility to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a glyceryl ether, specifically a long-chain fatty alcohol, that is practically insoluble in water but soluble in oils and organic solvents like DMSO.[1][2] For many biological and pharmaceutical applications, achieving a sufficient concentration of this compound in an aqueous medium is crucial for its activity and subsequent analysis. Its inherent hydrophobicity can lead to precipitation in aqueous buffers, affecting experimental reproducibility and limiting its therapeutic potential.
Q2: What are the primary methods for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications.[1][3] Common approaches include:
-
Co-solvency: Blending water with a miscible organic solvent to increase the solubility of nonpolar compounds.
-
Use of Surfactants (Micellar Solubilization): Incorporating surfactants that form micelles, which can encapsulate hydrophobic molecules like this compound.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin (B1172386) cavity.
-
Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier to improve its dissolution rate.
-
Microemulsions and Nanoemulsions: Forming stable, isotropic mixtures of oil, water, surfactant, and co-surfactant that can carry this compound in the oil phase.
Q3: Are there any safety considerations when using solubility-enhancing excipients?
Yes, the choice of excipient should be carefully considered based on the intended application. For in vitro studies, cytotoxicity of the excipients at the concentrations used should be evaluated. For in vivo applications, biocompatibility and potential toxicity of the excipients are critical factors. Always refer to the safety data sheets (SDS) of the excipients and conduct appropriate toxicity studies.
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Incorrect Solvent Choice | If using a co-solvent system, ensure the final concentration of the organic solvent is sufficient to maintain this compound solubility but does not negatively impact your experimental system. |
| Buffer pH and Ionic Strength | Although this compound is a neutral molecule, the pH and ionic strength of the buffer can influence the effectiveness of certain solubilizing agents. Ensure the buffer conditions are compatible with the chosen solubilization method. |
Issue 2: The solubility of this compound is still too low for my experiment, even with a co-solvent.
| Potential Cause | Troubleshooting Step |
| Insufficient Solubilizing Power | Consider more advanced solubilization techniques such as micellar solubilization with surfactants or complexation with cyclodextrins. These methods can often achieve higher aqueous concentrations of hydrophobic compounds. |
| Suboptimal Excipient Concentration | The concentration of the solubilizing agent (surfactant, cyclodextrin) is critical. Perform a concentration-response study to determine the optimal concentration of the excipient for maximizing this compound solubility without causing unwanted effects in your assay. |
Experimental Protocols & Data
Protocol 1: Solubilization of this compound using a Co-solvent System
This protocol describes a general method for preparing an aqueous solution of this compound using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mg/mL) in 100% DMSO or ethanol.
-
Warm the solution slightly (e.g., to 37°C) to aid dissolution if necessary.
-
Vortex vigorously until the this compound is completely dissolved.
-
To prepare the working solution, add the this compound stock solution dropwise to the pre-warmed aqueous buffer while continuously vortexing.
-
Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible (typically <1% v/v) to minimize potential solvent effects on the experimental system.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may be too high for the chosen co-solvent concentration.
Illustrative Solubility Data of this compound with Co-solvents:
| Co-solvent (in Water) | Maximum Achievable this compound Concentration (µg/mL) - Illustrative |
| 1% DMSO | 10 |
| 5% DMSO | 50 |
| 1% Ethanol | 8 |
| 5% Ethanol | 45 |
Note: These are example values. Actual solubility will depend on the specific buffer, pH, and temperature.
Protocol 2: Solubilization of this compound using Cyclodextrin Complexation
This protocol outlines the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD in the desired buffer (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The filtrate contains the water-soluble this compound-cyclodextrin inclusion complex. The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC or GC-MS.
Illustrative Solubility Data of this compound with HP-β-CD:
| HP-β-CD Concentration (w/v) | Maximum Achievable this compound Concentration (µg/mL) - Illustrative |
| 1% | 50 |
| 5% | 250 |
| 10% | 600 |
Note: These are example values. The actual solubility will depend on the specific cyclodextrin, buffer, pH, and temperature.
Visualizing Experimental Workflows
Workflow for Preparing a this compound Working Solution
Caption: General workflow for preparing a this compound working solution.
Decision Tree for Troubleshooting this compound Precipitation
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Technical Support Center: Preventing Batilol Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Batilol precipitation in cell culture media. By understanding the physicochemical properties of this compound and following proper handling procedures, you can ensure consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound, also known as Batyl Alcohol, is a lipophilic alkylglycerol.[1][2] Its high lipophilicity, indicated by a high LogP value of approximately 7.6 to 7.8, means it is poorly soluble in aqueous solutions like cell culture media but readily soluble in organic solvents.[3][4] Precipitation, or "crashing out," occurs when a concentrated stock of this compound in an organic solvent is diluted into the aqueous environment of the cell culture medium, exceeding its solubility limit.[5]
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
Immediate precipitation upon addition to the medium is a clear sign that the this compound concentration exceeds its solubility in the aqueous environment. The best course of action is to discard the precipitated solution and prepare a new dilution, following the recommended protocols for handling lipophilic compounds. Key strategies include lowering the final concentration, using pre-warmed media, and employing a stepwise dilution method.
Q3: My this compound stock solution, prepared in DMSO, appears cloudy or has visible particles. What does this mean and how can I fix it?
Cloudiness or visible particles in your stock solution indicate that the this compound has not fully dissolved or has precipitated during storage. This can happen if the solvent has absorbed moisture, as this reduces solubility. To resolve this, you can try gentle warming in a 37°C water bath and vortexing or brief sonication to aid dissolution. If the precipitate does not dissolve, it is best to prepare a fresh stock solution using anhydrous DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Generally, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines, with many researchers aiming for ≤ 0.1% to minimize any potential effects on cell physiology. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding this compound stock to media. | 1. High Final Concentration: The final this compound concentration is well above its aqueous solubility limit. 2. Rapid Dilution Shock: Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange and precipitation. | 1. Reduce Final Concentration: Lower the target final concentration of this compound in your experiment. 2. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium. |
| Fine precipitate or cloudiness appears in the media over time in the incubator. | 1. Temperature Shift: Changes in temperature from preparation at room temperature to incubation at 37°C can affect solubility. 2. Interaction with Media Components: this compound may interact with proteins or other components in the serum or basal medium over time. 3. pH Shift: The CO2 environment in the incubator can slightly alter the pH of the medium, potentially affecting solubility. | 1. Pre-warm all components: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. 2. Conduct a Stability Study: Determine the stability of this compound in your specific medium over the intended duration of your experiment (see Protocol 3). 3. Use Serum-Free Media for Dilution: If possible, perform the initial dilutions in serum-free media before adding to complete, serum-containing media. |
| Inconsistent or no biological effect observed in experiments. | 1. Loss of Compound: The actual concentration of soluble this compound may be lower than intended due to precipitation (which may not be visible). 2. Degradation: this compound may be unstable under your specific experimental conditions. 3. Adsorption to Plasticware: Lipophilic compounds can adsorb to the surface of plastic flasks, plates, and tubes, reducing the effective concentration. | 1. Determine Maximum Soluble Concentration: Perform a solubility test (see Protocol 2) to find the highest concentration that remains in solution under your conditions. 2. Analyze Compound Stability: Use an analytical method like HPLC to quantify this compound concentration in the medium over time (see Protocol 3). 3. Consider Low-Adhesion Plasticware: For sensitive assays, using low-binding microplates or tubes can minimize loss of the compound. |
Data Presentation: this compound Solubility and Stock Preparation
The following tables summarize key quantitative data for preparing this compound solutions.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 344.57 g/mol | |
| LogP | ~7.6 - 7.8 | |
| Water Solubility | Practically Insoluble / Slightly Soluble | |
| DMSO Solubility | 68 mg/mL (197.34 mM) | |
| Ethanol Solubility | Soluble (qualitative) | |
| Methanol Solubility | Soluble (qualitative) | |
| Acetone Solubility | Soluble (qualitative) |
Table 2: Recommended Stock and Final Concentrations
| Parameter | Recommendation | Notes |
| Recommended Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Use fresh, high-quality DMSO to avoid moisture absorption which can decrease solubility. |
| Recommended Stock Concentration | 10-50 mM (in 100% DMSO) | A 50 mM stock is equivalent to 17.23 mg/mL. This provides a concentrated stock that allows for significant dilution into the final culture medium. |
| Maximum Final DMSO Concentration in Media | ≤ 0.5% , ideally ≤ 0.1% | Cell line sensitivity to DMSO can vary. It is crucial to run a vehicle control to test for any effects of the solvent on your cells. |
| Maximum Final this compound Concentration in Media | To be determined experimentally (See Protocol 2) | Due to high lipophilicity, the maximum soluble concentration in aqueous media is expected to be in the low micromolar (µM) range. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), aseptically weigh the desired amount of this compound powder into a sterile amber tube.
-
Calculation Example for a 50 mM Stock Solution:
-
Molecular Weight of this compound = 344.57 g/mol
-
To make 1 mL of a 50 mM (0.050 mol/L) solution, you need:
-
Mass = 0.050 mol/L * 344.57 g/mol * 0.001 L = 0.01723 g = 17.23 mg
-
-
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 17.23 mg of this compound for a 50 mM stock).
-
Vortex the solution thoroughly for 2-3 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube. This is critical to prevent contamination of cell cultures.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Incubator (37°C, 5% CO2)
-
Microscope or plate reader
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed medium. It is recommended to perform serial dilutions. For example, to test concentrations from 100 µM down to ~1.5 µM:
-
Prepare the highest concentration (e.g., 100 µM) by adding 2 µL of a 50 mM stock solution to 998 µL of medium. Vortex gently. This results in a 0.2% DMSO concentration.
-
In a 96-well plate, add 100 µL of medium to wells A2 through A8.
-
Add 200 µL of the 100 µM this compound solution to well A1.
-
Transfer 100 µL from well A1 to A2, mix by pipetting, then transfer 100 µL from A2 to A3, and so on, creating a 2-fold dilution series.
-
Add a vehicle control (e.g., 100 µL of medium with 0.2% DMSO) to well A9.
-
Add a medium-only control to well A10.
-
-
Incubate and Observe: Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at different time points (e.g., 0, 2, 6, and 24 hours) using a microscope.
-
(Optional) Quantitative Assessment: For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time. This requires access to analytical equipment like HPLC.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Your specific cell culture medium
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Spike the Medium: Prepare a bulk solution of this compound in pre-warmed (37°C) cell culture medium at your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental plans (e.g., 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will be your T=0 reference sample. Process it immediately as described in step 5.
-
Incubation: Dispense the remaining spiked medium into several sterile tubes and place them in the incubator (37°C, 5% CO2).
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator for analysis.
-
Sample Processing: If your medium contains serum, you will need to precipitate the proteins. A common method is to add 3 volumes of ice-cold acetonitrile (B52724) to your sample, vortex vigorously, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the proteins. Transfer the supernatant to a clean tube or HPLC vial.
-
Analysis: Analyze the processed samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the stability profile of this compound in your medium.
Visualizations
The following diagrams illustrate key decision-making and experimental workflows for working with this compound.
References
optimizing Batilol concentration for cytotoxicity assays
Here is a technical support center for optimizing Batilol concentration in cytotoxicity assays.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing this compound concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical approach involves a logarithmic serial dilution, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and observing the dose-response curve.
Q2: How does the choice of cell line influence the optimal this compound concentration?
A2: The effective concentration of a cytotoxic agent is highly dependent on the cell line being used.[1] Different cell lines exhibit varying sensitivities due to differences in metabolic rates, expression of target proteins, and membrane permeability.[2][3] Therefore, the optimal concentration and resulting IC50 value for this compound must be determined empirically for each specific cell line.[2]
Q3: What is the significance of determining the IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure used to assess the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%.[4] Determining the IC50 value for this compound allows you to compare its efficacy across different cell lines and against other standard chemotherapeutic agents, providing a crucial benchmark for its potential as a therapeutic compound.
Q4: How long should cells be exposed to this compound during the assay?
A4: The duration of exposure is a critical parameter that can significantly influence cytotoxicity. Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to understand the kinetics of this compound's cytotoxic effect. Some compounds may induce a rapid response, while others may require a longer duration to trigger cell death pathways.
Q5: What essential controls should be included in a this compound cytotoxicity experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration used in the experimental wells. This control is crucial to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, paclitaxel) to confirm that the assay is working correctly.
-
Blank Control: Wells containing only culture medium (no cells) to determine the background absorbance or fluorescence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | 1. Pipetting Error: Inaccurate or inconsistent dispensing of cells or reagents. 2. Edge Effect: Evaporation from wells on the perimeter of the plate can concentrate solutes, affecting cell growth. 3. Cell Clumping: An uneven distribution of cells at the time of seeding. | 1. Ensure your pipette is calibrated and use consistent, gentle pipetting techniques. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead to minimize evaporation. 3. Ensure you have a single-cell suspension before seeding by gently triturating the cell solution. |
| No cytotoxic effect is observed, even at high this compound concentrations. | 1. This compound Instability: The compound may have degraded in the culture medium. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. 3. Insufficient Incubation Time: The exposure duration may be too short to induce a cytotoxic response. | 1. Prepare fresh this compound solutions for each experiment. Check for any specific storage and handling requirements. 2. Test this compound on a panel of different cell lines to identify sensitive ones. 3. Increase the incubation time (e.g., from 24h to 48h or 72h) to see if a delayed effect occurs. |
| High background signal in control wells. | 1. Media Components: Phenol (B47542) red or other components in the culture medium can interfere with absorbance or fluorescence readings. 2. Serum Contamination: Animal sera used in culture media contain endogenous lactate (B86563) dehydrogenase (LDH), which can elevate the background in LDH assays. 3. Contamination: Microbial contamination can alter assay readings. | 1. Use phenol red-free medium if it interferes with your assay's detection method. 2. Consider using serum-free medium or heat-inactivating the serum to reduce background LDH activity. 3. Regularly inspect cultures for any signs of contamination and always use aseptic techniques. |
| IC50 values are not reproducible across experiments. | 1. Inconsistent Cell Density: Variations in the initial number of cells seeded will affect the final readout. 2. Cell Passage Number: Cells at very high or low passage numbers can behave differently. 3. Assay Timing: Variations in the timing of reagent addition or plate reading can introduce variability. | 1. Perform accurate cell counting before each experiment and ensure a consistent seeding density. 2. Use cells within a consistent and defined passage number range for all related experiments. 3. Adhere strictly to the established protocol timings for incubation and measurements. |
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
The following table summarizes hypothetical IC50 values for this compound after different exposure times. IC50 values are known to vary significantly between cell lines and with different treatment durations.
| Cell Line | Tissue of Origin | This compound IC50 (µM) - 24h | This compound IC50 (µM) - 48h | This compound IC50 (µM) - 72h |
| MCF-7 | Breast Adenocarcinoma | 45.2 | 22.5 | 10.8 |
| A549 | Lung Carcinoma | 60.7 | 35.1 | 18.9 |
| HeLa | Cervical Cancer | 33.1 | 15.8 | 7.4 |
| HepG2 | Hepatocellular Carcinoma | 52.5 | 28.3 | 14.6 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
-
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of membrane integrity loss.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Lysis buffer (usually included in the kit for maximum LDH release control)
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release.
-
Maximum Release Control: About 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum release control wells.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (e.g., 50 µL) to each well containing supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit's protocol (commonly 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines a standard workflow for determining the optimal concentration of this compound for cytotoxicity assays.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting inconsistent cytotoxicity results.
Caption: Decision tree for troubleshooting inconsistent results.
Potential Mechanism: Induction of Apoptosis
Many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). This process is controlled by two primary signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This compound may activate one or both of these pathways.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Batilol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Batilol in their experiments. Given the nature of lipid-based compounds, experimental outcomes can be sensitive to various factors. This guide aims to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound, also known as batyl alcohol or 3-(octadecyloxy)propane-1,2-diol, is a glyceryl ether lipid.[1] It is structurally an ether lipid, a class of lipids that can play roles in cell signaling and membrane structure.[2][3][4] Some studies have indicated that this compound can stimulate the formation of blood cells (hematopoiesis) and may act as an inflammatory agent by stimulating immune cells like macrophages.[1]
Q2: How should I store this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations are summarized in the table below.
Q3: What is the best solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is critical to use fresh, anhydrous DMSO, as moisture can reduce its solubility. For in vivo experiments, this compound can be prepared as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on studies with the murine macrophage cell line RAW264.7, concentrations in the range of 0.1 to 5 µg/mL have been shown to stimulate macrophage activity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation: Key Experimental Parameters
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Data compiled from publicly available product datasheets.
Table 2: Recommended Concentration Range for In Vitro Macrophage Stimulation
| Cell Line | Concentration Range | Observed Effect |
| RAW264.7 | 0.1 - 5 µg/mL | Stimulation of nitric oxide (NO) and interleukin-6 (IL-6) production. |
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or No Cellular Response
Q: I am not observing the expected pro-inflammatory response in my cells after this compound treatment. What could be the cause?
A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Type Specificity: The effects of ether lipids can be highly cell-type-specific. This compound has been shown to activate murine macrophages (RAW264.7). Ensure your chosen cell line is appropriate and responsive to this class of compound.
-
This compound Preparation:
-
Solvent Quality: As this compound is lipophilic, proper solubilization is key. Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.
-
Working Dilution: When preparing your final working concentration in cell culture media, ensure proper mixing to avoid precipitation. It is advisable to add the this compound stock solution to a small volume of media and vortex gently before adding it to the rest of the media.
-
-
Experimental Conditions:
-
Serum Interaction: Components in serum can sometimes bind to lipophilic compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful of cell health.
-
Treatment Duration: The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal treatment duration.
-
Issue 2: High Variability Between Replicates
Q: I am seeing significant variability in my results between replicate wells or experiments. How can I improve consistency?
A: High variability often points to issues with compound delivery or assay technique.
-
Pipetting Technique: When working with viscous solutions like DMSO stocks, ensure accurate and consistent pipetting. Reverse pipetting is recommended for viscous liquids.
-
Compound Dispersion: After adding this compound to your wells, ensure even distribution by gently swirling the plate. Uneven distribution can lead to "hot spots" of high concentration.
-
Cell Seeding Density: Ensure that cells are evenly seeded across the plate. Inconsistent cell numbers at the start of the experiment will lead to variable results.
Issue 3: Unexpected Cell Toxicity
Q: I am observing significant cell death at concentrations where I expect a biological effect. What could be the problem?
A: Unforeseen cytotoxicity can be due to the compound itself or the vehicle.
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).
-
Compound-Induced Apoptosis/Necrosis: While this compound is known to stimulate certain cellular responses, high concentrations may induce cell death. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation by this compound
This protocol describes a method to assess the pro-inflammatory effect of this compound on the murine macrophage cell line RAW264.7 by measuring nitric oxide (NO) and cytokine production.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
RAW264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) as a positive control
-
Griess Reagent for NO detection
-
ELISA kit for a pro-inflammatory cytokine (e.g., IL-6)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store aliquots at -80°C.
-
-
Cell Seeding:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 to 10 µg/mL.
-
Prepare a positive control (e.g., 100 ng/mL LPS) and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubate for 24 hours.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Measure NO production using the Griess Reagent according to the manufacturer's instructions.
-
-
Cytokine (IL-6) Measurement:
-
Collect the remaining supernatant and centrifuge to remove any cell debris.
-
Measure IL-6 levels using an ELISA kit according to the manufacturer's instructions.
-
-
References
Technical Support Center: Synthesis of Batilol Derivatives
Welcome to the technical support center for the synthesis of Batilol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound and its derivatives?
A1: The most prevalent methods for synthesizing 1-O-alkylglycerols like this compound include:
-
Williamson Ether Synthesis using a Protected Glycerol (B35011): This is a widely used, multi-step approach that involves protecting the sn-2 and sn-3 hydroxyl groups of glycerol, typically as a ketal (e.g., solketal), followed by etherification of the remaining primary hydroxyl group and subsequent deprotection.[1]
-
Direct Alkylation of Glycerol: A more direct, one-pot synthesis where glycerol is reacted with an alkyl halide in the presence of a base and often a phase-transfer catalyst.[1]
-
Ring-Opening of Glycidol (B123203): This method involves the reaction of glycidol with an alcohol, which can be catalyzed by either acids or bases to yield the desired 1-O-alkylglycerol.[2][3][4]
Q2: I am getting a low yield in my this compound synthesis. What are the common causes?
A2: Low yields are a frequent issue and can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials and Reagents: Impurities in your glycerol, alkyl halide, or solvents can significantly hinder the reaction.
-
Reaction Conditions: Deviations from optimal temperature, reaction time, or stoichiometry of reagents can drastically reduce yield.
-
Inefficient Purification: Significant product loss can occur during workup and purification steps like extraction and column chromatography.
-
Side Reactions: Competing reactions, such as elimination in the Williamson ether synthesis, can consume starting materials and reduce the formation of the desired ether.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of your synthesis. By spotting the starting material, the reaction mixture, and a co-spot (a mix of both) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Q4: What are the typical side products I might encounter?
A4: The nature of the side products depends on the synthetic route:
-
Direct Alkylation of Glycerol: This method can produce a mixture of mono-, di-, and tri-alkylated glycerol ethers.
-
Williamson Ether Synthesis: The primary competing reaction is the base-catalyzed elimination of the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides.
-
Glycidol Ring-Opening: Depending on the catalyst and conditions, you may get a mixture of 1-O- and 2-O-alkylglycerols.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis from Solketal (B138546)
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Solketal | Use a sufficiently strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with moisture. |
| Elimination Side Reaction | Use a primary alkyl halide (e.g., 1-bromooctadecane) as the electrophile. Secondary and tertiary alkyl halides are more prone to elimination. Consider using a milder base or lower reaction temperatures. |
| Poor Quality of Reagents | Ensure all reagents, especially the solvent and alkyl halide, are pure and dry. Impurities can quench the alkoxide or lead to side reactions. |
| Product Loss During Workup | Be meticulous during the extraction and washing steps. Ensure complete phase separation and minimize the amount of product lost in the aqueous layer. |
Issue 2: Complex Product Mixture in Direct Alkylation of Glycerol
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | Carefully control the stoichiometry of the alkyl halide. Using a molar excess of glycerol can favor the formation of the mono-ether. |
| Inefficient Phase-Transfer Catalyst | Ensure the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) is active and used in the correct proportion to facilitate the reaction between the aqueous and organic phases. |
| Difficult Purification | The resulting mixture of mono-, di-, and tri-ethers can be challenging to separate. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to resolve the different products. |
Issue 3: Poor Regioselectivity in Glycidol Ring-Opening
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Choice | The choice of an acid or base catalyst can influence the regioselectivity of the ring-opening. Lewis acids like Al(OTf)₃ or Bi(OTf)₃ have been shown to give high selectivity for the 1-O-alkylglycerol. |
| Suboptimal Reaction Conditions | Vary the reaction temperature and time to optimize for the desired isomer. Mild reaction conditions are often preferred. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 1-O-Alkylglycerols
| Synthetic Route | Typical Yield | Purity | Advantages | Disadvantages |
| Williamson Ether Synthesis (from Solketal) | 60-80% | High (>95% after purification) | High purity of the final product. | Multi-step process involving protection and deprotection. |
| Direct Alkylation of Glycerol | 30-50% | Lower (requires extensive purification) | One-pot synthesis. | Produces a mixture of mono-, di-, and tri-ethers. |
| Ring-Opening of Glycidol (with Lewis Acid Catalyst) | Up to 99% selectivity | High | High yield and selectivity under mild conditions. | Glycidol is a reactive epoxide and requires careful handling. |
| One-pot from Epichlorohydrin | 80-87% | Good | Good yields in a one-pot reaction. | Involves multiple reaction steps in a single pot. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis from Solketal
This protocol involves three main steps: protection of glycerol as solketal, etherification, and deprotection.
Step 1: Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)
-
In a round-bottom flask, combine glycerol and acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, neutralize the acid catalyst.
-
Remove the excess acetone and water, often by distillation.
-
Purify the resulting solketal by distillation under reduced pressure.
Step 2: Etherification of Solketal
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve solketal in an anhydrous aprotic solvent such as THF.
-
Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to form the alkoxide.
-
Allow the mixture to stir at room temperature for a set period.
-
Add 1-bromooctadecane (B154017) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the Isopropylidene Group
-
Dissolve the protected ether from Step 2 in a suitable solvent.
-
Add an aqueous acid solution (e.g., hydrochloric acid or acetic acid) to catalyze the hydrolysis of the isopropylidene group.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid and extract the product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase, using a suitable eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elute the Column: Pass the eluent through the column to separate the components of the mixture. The polarity of the eluent can be adjusted to achieve better separation.
-
Collect Fractions: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis of this compound via the solketal protection route.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of natural 1- O -alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liq ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09217J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Batilol in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of Batilol. This resource provides detailed information in a question-and-answer format to address common issues and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in experimental settings?
A1: The primary degradation pathway of this compound (1-O-octadecylglycerol) involves the enzymatic cleavage of its ether bond. This process is initiated by the enzyme Alkylglycerol Monooxygenase (AGMO), which is also known as glyceryl-ether monooxygenase.[1][2][3][4][5] This enzyme catalyzes the oxidative cleavage of the 1-O-alkyl bond, which is the defining characteristic of this ether lipid.
Q2: What are the key enzymes and cofactors involved in this compound degradation?
A2: The key enzyme is Alkylglycerol Monooxygenase (AGMO) . The catalytic activity of AGMO requires molecular oxygen (O2) and the cofactor tetrahydrobiopterin (B1682763) . Following the action of AGMO, the resulting fatty aldehyde is further metabolized by fatty aldehyde dehydrogenase .
Q3: What are the expected metabolites of this compound degradation?
A3: The degradation of this compound by AGMO yields two primary metabolites: glycerol and octadecanal (B32862) (a fatty aldehyde). The octadecanal is then rapidly oxidized by fatty aldehyde dehydrogenase to form octadecanoic acid (stearic acid).
Q4: Can this compound be metabolized through other pathways?
A4: Yes, apart from degradation, this compound can also serve as a precursor for the biosynthesis of other important ether lipids, such as plasmalogens, through the action of desaturase enzymes.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of this compound observed | 1. Inactive or insufficient AGMO enzyme. 2. Depletion or absence of the cofactor tetrahydrobiopterin. 3. Sub-optimal assay conditions (pH, temperature). 4. This compound insolubility in the assay buffer. | 1. Use a fresh batch of enzyme or increase the enzyme concentration. Confirm enzyme activity with a positive control. 2. Ensure sufficient concentration of tetrahydrobiopterin in the reaction mixture. 3. Optimize the pH (typically around 7.4) and temperature (usually 37°C) of the incubation. 4. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not inhibit enzyme activity. |
| Inconsistent or variable results between replicates | 1. Inaccurate pipetting of viscous this compound solutions. 2. Incomplete mixing of the reaction components. 3. Degradation of enzyme or cofactor during the experiment. | 1. Use positive displacement pipettes or pre-warm the this compound solution to reduce viscosity. 2. Gently vortex or triturate to ensure a homogenous reaction mixture. 3. Keep enzyme and cofactor on ice until use and minimize the time they are at room temperature. |
| Difficulty in detecting and quantifying metabolites | 1. Low concentration of metabolites. 2. Co-elution with other lipids in chromatographic analysis. 3. Inefficient extraction of metabolites. | 1. Increase the incubation time or the initial this compound concentration. Concentrate the sample before analysis. 2. Optimize the chromatographic method (e.g., gradient, column) to improve the separation of metabolites. 3. Use a validated lipid extraction method, such as a Folch or Bligh-Dyer extraction, to ensure efficient recovery of both polar (glycerol) and non-polar (fatty aldehyde/acid) metabolites. |
Experimental Protocols
In Vitro Degradation of this compound using Liver Microsomes
This protocol provides a general framework for assessing the degradation of this compound in a system containing AGMO, such as liver microsomes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
Tetrahydrobiopterin (BH4)
-
NADPH regenerating system (optional, to support other microsomal enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
Internal standards for quantification (e.g., a structurally similar alkylglycerol not present in the sample)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a stock solution of BH4 in an appropriate buffer.
-
Thaw liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, BH4, and the NADPH regenerating system (if used).
-
Add the this compound stock solution to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the liver microsomes.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Add the internal standard.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
-
Sample Analysis:
-
Carefully collect the organic and/or aqueous layers for analysis.
-
Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
Analyze the samples for the presence of this compound and its metabolites (octadecanal, octadecanoic acid, glycerol) using appropriate analytical techniques such as LC-MS or GC-MS (after derivatization).
-
Data Presentation
The following table is a template for summarizing quantitative data from a time-course experiment on this compound degradation.
| Time (minutes) | This compound Concentration (µM) | Octadecanal Concentration (µM) | Octadecanoic Acid Concentration (µM) | Glycerol Concentration (µM) |
| 0 | 100.0 ± 5.2 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 15 | 75.3 ± 4.1 | 12.1 ± 1.5 | 8.2 ± 0.9 | 24.7 ± 2.8 |
| 30 | 52.1 ± 3.5 | 18.9 ± 2.0 | 21.5 ± 2.3 | 47.9 ± 5.1 |
| 60 | 23.8 ± 2.9 | 15.4 ± 1.8 | 45.7 ± 4.9 | 76.2 ± 8.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Adaptations of the 3T3-L1 adipocyte lipidome to defective ether lipid catabolism upon Agmo knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylglycerol Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
proper handling and disposal of Batilol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and disposal of Batilol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound fails to dissolve. | Incorrect solvent selection. | This compound is practically insoluble in water but soluble in oils and organic solvents like DMSO.[][2][3] Ensure you are using an appropriate solvent. For in-vitro experiments, fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3] |
| Low temperature of the solvent. | Gently warm the solvent to aid dissolution, but avoid excessive heat which could degrade the compound. | |
| Supersaturation. | The concentration of this compound may be too high for the volume of solvent. Try increasing the solvent volume or preparing a more dilute stock solution. | |
| Precipitation observed in stock solution. | Improper storage. | Stock solutions in solvent should be stored at -80°C for up to one year to maintain stability.[4] Avoid repeated freeze-thaw cycles. |
| Solvent evaporation. | Ensure the storage container is sealed tightly to prevent solvent evaporation, which can lead to precipitation. | |
| Inconsistent experimental results. | Degradation of this compound. | This compound powder is stable for up to 3 years when stored at -20°C. Ensure the compound has been stored correctly and is within its shelf life. |
| Contamination of stock solution. | Use sterile techniques when preparing and handling stock solutions to prevent microbial or chemical contamination. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
-
Powder: For long-term storage, this compound powder should be kept in a dry, dark place at -20°C, where it can be stable for up to three years. For short-term storage (days to weeks), 0-4°C is acceptable.
-
In Solvent: Stock solutions should be stored at -80°C for up to one year. Some sources suggest storage at -20°C is suitable for one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
2. What are the best solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is also soluble in oils and other organic solvents. It is practically insoluble in water. One source indicates a solubility of 68 mg/mL in DMSO.
3. What are the primary safety hazards associated with this compound?
According to available safety data, this compound is considered very toxic to aquatic life. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves and eye protection.
4. How should I dispose of this compound waste?
As this compound is very toxic to aquatic life, it should not be disposed of down the drain. It should be treated as hazardous chemical waste. All waste materials, including empty containers, contaminated labware, and unused solutions, should be collected in a designated, sealed, and properly labeled hazardous waste container. Disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
5. Is this compound light-sensitive?
While not explicitly stated in all sources, it is good practice to store this compound in a dark place to prevent potential degradation from light exposure.
Quantitative Data
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Batyl alcohol, Stearyl monoglyceride, 1-O-Octadecylglycerol | |
| Molecular Formula | C₂₁H₄₄O₃ | |
| Molecular Weight | 344.57 g/mol | |
| Appearance | Solid powder, Glistening solid, White waxy solid | |
| Melting Point | 71-73 °C | |
| Boiling Point | 471.1 °C at 760 mmHg | |
| Solubility | Soluble in DMSO; Insoluble in water | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year | |
| CAS Number | 544-62-7 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 344.57 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 344.57 g/mol * (1000 mg / 1 g) = 3.4457 mg
-
Weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Experimental workflow for handling and disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste streams.
References
Validation & Comparative
Batilol and Chimyl Alcohol: A Comparative Guide to their Hematopoietic Stimulating Effects
For Researchers, Scientists, and Drug Development Professionals
Batilol and chimyl alcohol, both naturally occurring alkylglycerols, have garnered attention for their potential to stimulate hematopoiesis, the process of blood cell formation. This guide provides a comparative analysis of their effects, supported by available experimental data, to aid researchers and professionals in the fields of hematology and drug development. While both compounds show promise, the breadth of research and specificity of reported effects differ, with this compound being more extensively characterized in the scientific literature.
Comparative Analysis of Hematopoietic Stimulation
Available research indicates that both this compound and chimyl alcohol possess hematopoietic stimulating properties. However, the specificity of their effects on different blood cell lineages has been more clearly delineated for this compound.
This compound (Batyl Alcohol) has been reported to stimulate a broad range of hematopoietic lineages, including:
-
Erythropoiesis: The production of red blood cells.
-
Thrombopoiesis: The production of platelets.
-
Granulopoiesis: The production of granulocytes, a type of white blood cell.[1]
Chimyl Alcohol , in contrast, is generally described as a stimulator of hematopoiesis without specific details on its differential effects on various blood cell lines in the readily available literature.
Due to the lack of direct comparative studies with quantitative side-by-side data, a comprehensive table summarizing the performance of both compounds is not yet feasible. The most detailed quantitative data found pertains to the effects of this compound from a key study by Linman et al. (1959).
Quantitative Data from Preclinical Studies
The following table summarizes the reported hematopoietic effects of this compound in normal rats.
| Hematopoietic Parameter | This compound-Treated Group | Control Group |
| Red Blood Cell Count | Erythrocytosis (increase in red blood cells) | Normal |
| Reticulocyte Count | Reticulocytosis (increase in immature red blood cells) | Normal |
| Platelet Count | Thrombocytosis (increase in platelets) | Normal |
| White Blood Cell Count | Leukocytosis (increase in white blood cells) | Normal |
| Bone Marrow | Hyperplasia of all myeloid elements | Normal cellularity |
Note: This data is based on the findings reported in "Studies on the stimulation of hemopoiesis by batyl alcohol" by Linman JW, et al.[1] Specific numerical values from the original study were not accessible in the conducted search.
Experimental Protocols
A detailed experimental protocol for a direct comparative study is not available in the current literature. However, based on the seminal work on this compound, a representative experimental design can be outlined.
Study: Investigation of the Hematopoietic Effects of this compound in a Murine Model
Objective: To quantify the in vivo effects of this compound administration on peripheral blood cell counts and bone marrow composition.
Methodology:
-
Animal Model: Healthy, adult male Wistar rats.
-
Groups:
-
Treatment Group: Administered this compound orally.
-
Control Group: Administered a vehicle control (e.g., peanut oil).
-
-
Dosing Regimen: Daily oral administration for a predefined period (e.g., four weeks).
-
Blood Collection: Peripheral blood samples collected at baseline and at regular intervals throughout the study.
-
Hematological Analysis: Complete blood counts (CBC) performed to determine red blood cell count, white blood cell count, platelet count, and reticulocyte count.
-
Bone Marrow Analysis: At the end of the study, animals are euthanized, and bone marrow is harvested from the femur or tibia. Bone marrow cellularity and differential cell counts are assessed.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) are used to compare the results between the treatment and control groups.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound and chimyl alcohol exert their hematopoietic effects are not well-elucidated in the available literature. It is hypothesized that as ether lipids, they may be incorporated into cell membranes and influence lipid-based signaling pathways. However, direct evidence implicating specific pathways such as the JAK-STAT or MAPK pathways in their hematopoietic activity is currently lacking.
The general mechanism of hematopoiesis involves a complex interplay of growth factors and cytokines that signal through various pathways to regulate the proliferation and differentiation of hematopoietic stem and progenitor cells.
Below is a generalized diagram illustrating the hierarchical process of hematopoiesis, which these compounds are believed to stimulate.
Caption: Simplified diagram of the hematopoietic differentiation cascade.
Conclusion
The available evidence suggests that both this compound and chimyl alcohol can stimulate hematopoiesis. This compound has been more specifically shown to increase the production of red blood cells, platelets, and granulocytes in preclinical models. For chimyl alcohol, the effects are described more generally as hematopoietic stimulation. A significant gap in the literature exists regarding direct comparative studies, detailed quantitative data for chimyl alcohol, and the specific molecular mechanisms and signaling pathways for both compounds. Further research is warranted to fully elucidate their comparative efficacy and mechanisms of action, which could pave the way for their potential therapeutic applications in conditions characterized by hematopoietic insufficiency.
References
Batilol's Mechanism of Action in Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of Batilol (also known as Batyl Alcohol) alongside two other naturally derived compounds, Perillyl Alcohol and Betulinic Acid. While in vivo studies suggest potential anti-tumor activity for this compound, a notable gap exists in the publicly available in vitro data, particularly concerning its cytotoxic effects on specific cancer cell lines. This guide summarizes the available information, presents experimental data for the comparator compounds, and provides detailed protocols for key validation assays to facilitate further research into this compound's mechanism of action.
Comparative Analysis of Anti-Cancer Activity
This compound, an alkylglycerol found in shark liver oil and bone marrow, has been investigated for its potential anti-cancer effects. In vivo studies in mice have suggested that this compound and other alkylglycerols may reduce tumor growth, vascularization, and metastasis. The proposed mechanisms of action include anti-angiogenesis and modulation of the immune system. Unsaturated alkylglycerols, in particular, have demonstrated more potent anti-tumor activities in these models.
In contrast, Perillyl Alcohol and Betulinic Acid have been more extensively studied in vitro, with a significant amount of data available on their cytotoxic and apoptotic effects across a range of cancer cell lines.
Table 1: Comparison of IC50 Values (µM) in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | PC-3 (Prostate) |
| This compound (Batyl Alcohol) | Data not available | Data not available | Data not available | Data not available |
| Perillyl Alcohol | ~500 | 1500 | Data not available | Data not available |
| Betulinic Acid | 8.32 - 38.82[1] | 15.51[1] | 6.67 - 74.1[2] | 32.46[1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Mechanism of Action and Signaling Pathways
This compound (Batyl Alcohol)
The precise molecular mechanism of this compound's anti-cancer activity at the cellular level remains to be fully elucidated. In vivo evidence points towards an indirect effect on the tumor microenvironment through the inhibition of angiogenesis and stimulation of the immune system.
Perillyl Alcohol
Perillyl Alcohol has been shown to induce apoptosis and cause cell cycle arrest in cancer cells[3]. Its mechanisms involve the modulation of several signaling pathways, including the inhibition of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Figure 1. Simplified signaling pathway showing inhibition by Perillyl Alcohol.
Betulinic Acid
Betulinic acid is a potent inducer of apoptosis in various cancer cell lines. Its mechanism is often linked to the direct activation of the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases. It has been shown to be selective for tumor cells while having lower toxicity towards normal cells.
Figure 2. Betulinic Acid's induction of the mitochondrial apoptotic pathway.
Experimental Protocols
To facilitate the validation of this compound's in vitro anti-cancer activity, detailed protocols for two fundamental assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 3. Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Annexin V Staining for Apoptosis Detection
Annexin V staining is a common method for detecting apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Figure 4. Experimental workflow for Annexin V apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with an appropriate concentration of this compound for a specific duration. Include both positive and negative controls.
-
Harvest the cells. For adherent cells, use trypsin and neutralize with serum-containing media. For suspension cells, gently centrifuge.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as per the manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion and Future Directions
While this compound shows promise as an anti-cancer agent based on in vivo studies, a significant need exists for in vitro research to validate its direct effects on cancer cells and elucidate its molecular mechanism of action. The lack of available IC50 data for this compound across various cancer cell lines hinders a direct quantitative comparison with other well-characterized compounds like Perillyl Alcohol and Betulinic Acid.
Future research should focus on:
-
Systematic in vitro screening: Determining the IC50 values of this compound in a panel of cancer cell lines to identify sensitive cancer types.
-
Mechanistic studies: Investigating the effect of this compound on key cellular processes such as apoptosis, cell cycle progression, and major signaling pathways (e.g., PI3K/Akt, MAPK).
-
Combination studies: Exploring the potential synergistic effects of this compound with conventional chemotherapeutic agents.
By addressing these research gaps, a clearer understanding of this compound's therapeutic potential and its mechanism of action can be achieved, paving the way for its potential development as a novel anti-cancer agent.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perillyl alcohol inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Batilol vs. Natural Alkylglycerol Extracts: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetic batilol versus natural alkylglycerol extracts, focusing on their anti-tumor and immunomodulatory activities. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Natural extracts of alkylglycerols, particularly those rich in unsaturated forms, have demonstrated superior anti-tumor and anti-metastatic efficacy compared to purified, saturated alkylglycerols like synthetic this compound. While both synthetic and natural alkylglycerols exhibit biological activity, studies indicate that the therapeutic benefit of natural extracts, such as shark liver oil (SLO), is derived from a synergistic effect of its diverse alkylglycerol components. Notably, individual synthetic unsaturated alkylglycerols, such as the 16:1 and 18:1 variants, show potent anti-metastatic properties, whereas synthetic this compound (18:0 alkylglycerol) has shown minimal to no efficacy and, in some cases, a potential to promote tumor growth. The primary mechanisms of action are believed to involve the inhibition of Protein Kinase C (PKC) and the activation of macrophages.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key studies comparing the anti-tumor and anti-metastatic effects of different alkylglycerol preparations.
Table 1: Comparison of Purified Natural Alkylglycerol Mix vs. Shark Liver Oil (SLO) on Lung Metastasis in Mice with Lewis Lung Carcinoma
| Treatment Group | Reduction in Metastasis Dissemination (%) |
| Purified Alkylglycerols | 64 ± 8[1][2] |
| Shark Liver Oil (SLO) | 30 ± 9[1][2] |
Table 2: Anti-Metastatic Activity of Individual Synthesized Alkylglycerols in Mice with Lewis Lung Carcinoma
| Synthetic Alkylglycerol | Chain Structure | Effect on Lung Metastasis Number |
| 12:0 Alkylglycerol | Saturated | No effect[3] |
| 14:0 Alkylglycerol | Saturated | No effect |
| 16:0 Alkylglycerol | Saturated | Weaker reduction |
| This compound (18:0 Alkylglycerol) | Saturated | No effect / Tendency to increase |
| 16:1 n-7 Alkylglycerol | Unsaturated | Strong reduction |
| 18:1 n-9 Alkylglycerol | Unsaturated | Strong reduction |
Key Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
In Vivo Anti-Tumor and Anti-Metastasis Activity Assessment
Objective: To evaluate the efficacy of synthetic this compound and natural alkylglycerol extracts in inhibiting primary tumor growth and metastasis in a murine cancer model.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Tumor Induction: Subcutaneous injection of 1 x 10^6 LLC cells into the flank of each mouse.
2. Treatment Groups:
-
Control Group: Administered with the vehicle (e.g., olive oil).
-
Synthetic this compound Group: Administered with a specified dose of synthetic this compound.
-
Natural Extract Group: Administered with a specified dose of the natural alkylglycerol extract (e.g., purified SLO alkylglycerols or whole SLO).
3. Administration:
-
Route: Oral gavage.
-
Dosage: Based on previous studies, a typical dose is around 100 mg/kg body weight per day.
-
Frequency: Daily for a predetermined period (e.g., 21 days).
4. Efficacy Endpoints:
-
Primary Tumor Growth: Tumor volume measured every 2-3 days using calipers. The formula (width^2 x length)/2 is commonly used.
-
Metastasis Assessment: At the end of the study period, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted. For a more quantitative assessment, lung tissue can be sectioned and stained for microscopic analysis of metastatic lesions.
-
Spleen Weight: Spleen weight is often measured as an indicator of the systemic immune response.
5. Statistical Analysis:
-
Tumor growth curves are analyzed using repeated-measures ANOVA.
-
Metastasis counts and spleen weights are compared between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
Signaling Pathways and Mechanisms of Action
The anti-tumor and immunomodulatory effects of alkylglycerols are attributed to their influence on key signaling pathways.
Inhibition of Protein Kinase C (PKC)
Alkylglycerols are structurally similar to diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). By competitively inhibiting the binding of DAG to PKC, alkylglycerols can modulate downstream signaling pathways involved in cell proliferation and survival.
Macrophage Activation
Alkylglycerols have been shown to stimulate macrophage activity, a critical component of the innate immune response against tumor cells. The proposed mechanism involves a cell-to-cell signaling cascade.
Conclusion
The available evidence strongly suggests that natural alkylglycerol extracts, particularly those containing a mixture of unsaturated alkylglycerols, are more effective anti-tumor and anti-metastatic agents than synthetic this compound alone. While this compound is a component of these natural mixtures, its individual contribution to the overall therapeutic effect appears to be minimal and potentially counterproductive. Researchers and drug development professionals should consider the full spectrum of alkylglycerols present in natural extracts and focus on formulations that leverage the potency of unsaturated species. Further research is warranted to elucidate the precise synergistic interactions between different alkylglycerols and to optimize their therapeutic potential.
References
Unraveling the Therapeutic Potential of Batilol: A Comparative Cross-Validation in Animal Models
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of drug discovery, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comprehensive cross-validation of the effects of Batilol in various animal models, offering a comparative analysis with alternative compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, detailed methodologies, and visual representations of associated signaling pathways to facilitate an objective assessment of this compound's therapeutic potential.
This compound: A Promising Agent in Cardiac Conduction Abnormalities
This compound, a glyceryl ether, has demonstrated significant efficacy in a preclinical animal model of rhizomelic chondrodysplasia punctata (RCDP), a rare genetic disorder characterized by severe developmental abnormalities, including cardiac conduction defects.[1][2][3] The primary focus of this guide is to delineate the effects of this compound in this specific context and to draw comparisons with other agents used to manage cardiac arrhythmias in different animal models.
Comparative Efficacy of this compound and Alternative Antiarrhythmic Agents
The following table summarizes the quantitative data on the effects of this compound and other selected antiarrhythmic drugs in various animal models. This comparative analysis highlights the different models employed, the therapeutic outcomes, and the administration protocols.
| Compound | Animal Model | Condition | Key Effects | Administration Protocol |
| This compound | Gnpat KO Mice | Rhizomelic Chondrodysplasia Punctata (RCDP) with cardiac conduction defects | Normalized the prolonged QRS duration, indicating restored ventricular conduction.[1][2] | Oral supplementation for 2 months. |
| Flecainide | Dog | Ventricular and Supraventricular Arrhythmias | Potent antiarrhythmic activity; slows conduction throughout the cardiac conduction system. | Not specified in abstract. |
| Sotalol | Dog, Cat | Ventricular Arrhythmias | Commonly used for long-term treatment of hemodynamically consequential ventricular arrhythmias. | Not specified in abstract. |
| Amiodarone | Dog | Ventricular Arrhythmias | Suppresses ventricular arrhythmias. | Not specified in abstract. |
| Class I, II, & IV Antiarrhythmics | Dog | Digitalis-, Coronary Ligation-, and Adrenaline-induced Arrhythmias | Class I drugs suppressed digitalis and coronary ligation arrhythmias; Class II and IV drugs suppressed adrenaline-induced arrhythmias. | Not specified in abstract. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
This compound Treatment in Gnpat KO Mouse Model of RCDP
-
Animal Model: Gnpat knockout (KO) mice, a model for rhizomelic chondrodysplasia punctata (RCDP) exhibiting deficient plasmalogen biosynthesis and prolonged cardiac QRS duration.
-
Treatment: Oral supplementation with this compound.
-
Duration: 2 months.
-
Endpoint Analysis: In-vivo electrocardiographic (ECG) recordings to measure the QRS complex duration. Normalization of the QRS duration in treated Gnpat KO mice compared to untreated controls was the primary indicator of efficacy.
General Antiarrhythmic Drug Screening in Animal Models
A variety of animal models are utilized to screen for antiarrhythmic drugs, each with specific methodologies.
-
Chemically-Induced Arrhythmia Models:
-
Aconitine, Digoxin, Strophanthin/Ouabain, Adrenaline, or Calcium-induced arrhythmias: These models involve the administration of a chemical agent to induce arrhythmias, followed by the administration of the test compound to assess its ability to restore normal sinus rhythm.
-
-
Electrically-Induced Arrhythmia Models:
-
Ventricular fibrillation electrical threshold: This method determines the minimum electrical current required to induce ventricular fibrillation, with effective drugs increasing this threshold.
-
Programmed electrical stimulation: This technique uses controlled electrical impulses to induce and study arrhythmias, and to evaluate the efficacy of antiarrhythmic agents.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: this compound's role in the Plasmalogen Biosynthesis Pathway.
Caption: Workflow for this compound's cross-validation in a mouse model.
Discussion and Future Directions
The data presented herein provides compelling evidence for the therapeutic potential of this compound in restoring normal cardiac conduction in a genetic mouse model of RCDP. Its mechanism of action, by serving as a precursor in the plasmalogen biosynthesis pathway, is well-defined. While direct comparative studies with other antiarrhythmic agents in the same RCDP model are lacking, the existing data on alternatives in other arrhythmia models provide a broader context for evaluating this compound's unique properties.
Future research should focus on head-to-head comparisons of this compound with standard antiarrhythmic drugs in relevant animal models of cardiac conduction abnormalities. Furthermore, elucidating the downstream effects of plasmalogen restoration on other cellular processes will be crucial in fully understanding this compound's therapeutic scope. These endeavors will be instrumental in translating the promising preclinical findings of this compound into potential clinical applications for patients with RCDP and possibly other disorders associated with plasmalogen deficiency.
References
- 1. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Batilol and Other Immunomodulators: A Guide for Researchers
For Immediate Release
In the dynamic field of immunology and drug development, a thorough understanding of the comparative efficacy and mechanisms of action of various immunomodulators is paramount. This guide provides a head-to-head comparison of Batilol, a naturally occurring alkylglycerol, with established immunomodulatory agents, Dexamethasone (B1670325) and Cyclosporine A. This document is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview supported by experimental data.
Introduction to this compound and its Immunomodulatory Potential
This compound, also known as batyl alcohol, is a member of the alkylglycerol (AKG) class of lipids, naturally found in sources such as shark liver oil and bone marrow.[1] While traditionally known for its role in hematopoiesis, recent studies have shed light on the immunomodulatory properties of this compound and other AKGs. Emerging evidence suggests that these compounds can stimulate immune responses, a characteristic that sets them apart from conventional immunosuppressive agents.
Comparative Analysis of Immunomodulatory Effects
To provide a clear comparison, this guide focuses on key parameters of immune cell function: B cell proliferation, T cell proliferation, and T helper (Th) cell differentiation.
Quantitative Data Summary
The following table summarizes the known effects of this compound, Dexamethasone, and Cyclosporine A on lymphocyte proliferation. It is important to note that quantitative data for this compound is limited in publicly available literature, and the presented information for alkylglycerols serves as a proxy.
| Immunomodulator | Target Cells | Effect on Proliferation | Reported IC50 / Effective Concentration |
| This compound (as an Alkylglycerol) | B cells, T cells | Stimulation | Data not available; studies show increased proliferation at nanomolar concentrations. |
| Dexamethasone | B cells, T cells | Inhibition | IC50: ~1.5 ng/mL for general lymphocyte proliferation.[2] For steroid-sensitive individuals, IC50 can range from 2 x 10⁻¹⁰ M for budesonide (B1683875) to 7 x 10⁻⁸ M for hydrocortisone.[3] In some studies, an IC50 > 10⁻⁶ M was considered corticosteroid resistant.[4][5] |
| Cyclosporine A | Primarily T cells | Inhibition | IC50: ~294 µg/L for T cell proliferation. Other studies report IC50 values for inhibiting IFN-γ and LT/TNF activity at 8.0 ng/ml and 9.5 ng/ml, respectively. |
Mechanism of Action and Signaling Pathways
The distinct immunomodulatory effects of these compounds stem from their unique mechanisms of action and the signaling pathways they influence.
This compound and Alkylglycerols
The precise signaling pathway for this compound's immunostimulatory effects is still under investigation. However, studies on alkylglycerols suggest they may act by modulating cell membrane composition and influencing downstream signaling cascades that promote lymphocyte activation and proliferation.
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, exerts its immunosuppressive effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. Key mechanisms include the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes. This leads to the inhibition of cytokine production and the induction of apoptosis in lymphocytes.
Cyclosporine A
Cyclosporine A is a calcineurin inhibitor. It forms a complex with cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor. As a result, NFAT cannot translocate to the nucleus to activate the transcription of genes encoding cytokines like Interleukin-2 (IL-2), which are essential for T cell proliferation and activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the immunomodulatory effects of these compounds.
Lymphocyte Proliferation Assay (CFSE-based)
This assay is used to measure the proliferation of lymphocytes in response to a stimulus.
Protocol Outline:
-
Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
CFSE Staining: Isolated lymphocytes are incubated with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.
-
Cell Culture and Stimulation: CFSE-labeled cells are cultured in the presence of a mitogenic stimulus (e.g., anti-CD3 and anti-CD28 antibodies for T cells) and varying concentrations of the immunomodulator being tested (this compound, Dexamethasone, or Cyclosporine A).
-
Incubation: Cells are incubated for a period of 3 to 5 days to allow for cell division.
-
Flow Cytometry Analysis: The fluorescence intensity of CFSE in the cells is analyzed using a flow cytometer. With each cell division, the CFSE fluorescence is halved, allowing for the quantification of the number of cell divisions that have occurred.
T Helper (Th1/Th2) Cell Differentiation Assay
This assay determines the effect of an immunomodulator on the differentiation of naive T helper cells into Th1 or Th2 subtypes.
Protocol Outline:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: Naive T cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines: IL-12 for Th1 differentiation and IL-4 for Th2 differentiation. The immunomodulator of interest is added at various concentrations.
-
Incubation: Cells are cultured for 5-7 days to allow for differentiation.
-
Restimulation and Intracellular Cytokine Staining: Differentiated cells are restimulated for a short period (4-6 hours) with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). This allows for the accumulation of cytokines within the cells.
-
Flow Cytometry Analysis: Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against IFN-γ (a marker for Th1 cells) and IL-4 (a marker for Th2 cells). The percentage of Th1 and Th2 cells is determined by flow cytometry.
Conclusion
This comparative guide highlights the contrasting immunomodulatory profiles of this compound, Dexamethasone, and Cyclosporine A. While Dexamethasone and Cyclosporine A are potent immunosuppressants that inhibit lymphocyte proliferation through well-defined pathways, this compound and the broader class of alkylglycerols exhibit immunostimulatory properties, promoting the proliferation and differentiation of lymphocytes.
The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers investigating novel immunomodulators and their therapeutic potential. Further research is warranted to elucidate the precise molecular mechanisms underlying the immunostimulatory effects of this compound and to establish its quantitative efficacy in direct comparison with other immunomodulatory agents.
References
- 1. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Batilol as a Potential Agent in Mitigating Benzene-Induced Hematotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Batilol (also known as batyl alcohol) and its potential role in mitigating the hematotoxic effects of benzene (B151609) poisoning. While direct clinical evidence for this compound's efficacy in benzene exposure is limited in currently available literature, its known hematopoietic stimulating properties warrant an examination of its potential application. This document outlines the mechanisms of benzene-induced hematopoietic toxicity, compares this compound with established and experimental therapeutic strategies, and provides relevant experimental protocols and conceptual pathways.
Understanding Benzene-Induced Hematotoxicity
Benzene is a well-established hematotoxin, primarily targeting the bone marrow. Chronic exposure can lead to a spectrum of disorders ranging from aplastic anemia to acute myeloid leukemia (AML). The toxicity is mediated by its metabolites, which cause DNA damage, oxidative stress, and apoptosis in hematopoietic stem and progenitor cells (HSPCs), ultimately leading to bone marrow failure.
This compound: A Potential Hematopoietic Stimulant
This compound (batyl alcohol) is a glyceryl ether that has been studied for its ability to stimulate hematopoiesis. While not extensively studied in the specific context of benzene poisoning, its mechanism of action suggests a potential therapeutic role in restoring bone marrow function after toxic insult.
Comparison with Other Therapeutic Strategies
The current management of benzene-induced hematotoxicity is primarily supportive and includes the use of hematopoietic growth factors and, in severe cases, bone marrow transplantation. The following table compares this compound with other potential and established treatments.
| Therapeutic Agent/Strategy | Mechanism of Action | Supporting Experimental Evidence (for Benzene Poisoning) |
| This compound (Batyl Alcohol) | Stimulates hematopoiesis. | Indirect evidence of hematopoietic stimulation in other contexts. No direct studies on benzene poisoning found. |
| Granulocyte-Colony Stimulating Factor (G-CSF) / Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Stimulate the proliferation and differentiation of hematopoietic progenitor cells, particularly granulocytes and macrophages. | Used in clinical practice to treat leukopenia in chronic benzene poisoning.[1][2] |
| Erythropoietin (EPO) | Stimulates the production of red blood cells. | Used to manage anemia associated with benzene-induced bone marrow suppression. |
| Immunosuppressive Therapy (e.g., Antithymocyte Globulin, Cyclosporine) | Modulates the immune response that may contribute to bone marrow damage in aplastic anemia. | Investigated for benzene-induced aplastic anemia.[3] |
| Hemin | Has been shown to partially overcome the toxic effect of benzene on the hematopoietic system in mice.[1] | Preclinical studies in mice. |
| Epimedium Polysaccharides | Attenuates hematotoxicity by reducing oxidative stress and enhancing immune function in a mouse model of benzene-induced bone marrow failure.[1] | Preclinical studies in mice. |
| Momordica Antiviral Protein 30 Kd (MAP30) or Chloroquine | Reduce benzene-induced autophagy and haematotoxicity. | Preclinical studies in vitro and in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols relevant to the study of benzene toxicity and hematopoietic recovery.
In Vivo Murine Model of Benzene-Induced Hematotoxicity
This protocol is a standard method to induce and study benzene's effects on the hematopoietic system in a laboratory setting.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Benzene Administration: Administer benzene (e.g., 50-300 mg/kg body weight) via intraperitoneal injection or inhalation for a specified period (e.g., daily for 2-4 weeks).
-
Hematological Analysis: Collect peripheral blood via retro-orbital or tail vein bleeding at regular intervals. Perform complete blood counts (CBC) to assess white blood cell (WBC), red blood cell (RBC), and platelet levels.
-
Bone Marrow Analysis: At the end of the experimental period, euthanize mice and flush bone marrow from femurs and tibias.
-
Colony-Forming Unit (CFU) Assays: Plate bone marrow cells in methylcellulose-based media supplemented with appropriate cytokines (e.g., IL-3, IL-6, SCF, EPO, G-CSF, GM-CSF) to quantify the number of hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-GEMM).
-
Histopathology: Fix femur bones in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess bone marrow cellularity and architecture.
In Vitro Assessment of Hematopoietic Progenitor Cell Viability and Function
This protocol allows for the direct assessment of the effects of compounds on hematopoietic cells.
-
Cell Source: Isolate bone marrow mononuclear cells (BMMNCs) from mice or humans.
-
Toxicant Exposure: Culture BMMNCs in appropriate media and expose them to varying concentrations of benzene metabolites (e.g., hydroquinone, benzoquinone) for a defined period (e.g., 24-48 hours).
-
Therapeutic Agent Treatment: In parallel, treat cells exposed to benzene metabolites with the therapeutic agent of interest (e.g., this compound) at various concentrations.
-
Viability Assays: Assess cell viability using methods such as MTT or trypan blue exclusion assays.
-
Apoptosis Assays: Quantify apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
CFU Assays: Perform colony-forming unit assays as described in the in vivo protocol to assess the functional capacity of hematopoietic progenitors.
Visualizing the Pathways
The following diagrams illustrate the conceptual pathways of benzene-induced hematotoxicity and the potential points of intervention for therapeutic agents like this compound.
Caption: Benzene metabolism and its toxic effects on hematopoietic stem cells.
Caption: Potential therapeutic strategies for benzene-induced bone marrow suppression.
Conclusion
While direct evidence supporting the use of this compound for benzene poisoning is currently lacking in the scientific literature, its established role as a hematopoietic stimulant suggests it could be a valuable candidate for further investigation. This guide provides a framework for comparing this compound to existing and emerging therapies for benzene-induced hematotoxicity. Researchers are encouraged to utilize the outlined experimental protocols to explore the potential efficacy and mechanism of action of this compound and other novel compounds in mitigating the detrimental effects of benzene exposure. The provided diagrams offer a conceptual understanding of the underlying biological processes and potential therapeutic interventions. Further preclinical and clinical studies are imperative to validate the role of this compound in this critical area of toxicology and drug development.
References
Differential Effects of Batilol and Chimyl Alcohol on Skin Barrier Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent alkylglycerols, Batilol (Batyl Alcohol) and chimyl alcohol, on the barrier properties of the skin. The information presented is collated from experimental data to assist in the evaluation of these compounds for dermatological and cosmetic applications.
Overview of this compound and Chimyl Alcohol
This compound and chimyl alcohol are naturally occurring alkylglycerols, which are ether lipids. They are found in hematopoietic organs and have been investigated for various biological activities. Their structural similarity, differing only by the length of their alkyl chain (C18 for this compound and C16 for chimyl alcohol), suggests related but potentially distinct effects on the skin.
Comparative Efficacy on Skin Barrier Function
A key aspect of skin barrier function is its ability to regulate water loss and protect against external insults. This is primarily attributed to the highly organized structure of the stratum corneum, particularly its lipid matrix.
Transepidermal Water Loss (TEWL)
Transepidermal Water Loss (TEWL) is a primary indicator of the integrity of the skin's permeability barrier. A lower TEWL value signifies a more robust barrier function. Experimental data from in vitro studies on porcine skin reveals the differential effects of this compound and chimyl alcohol on TEWL.
Table 1: Effect of this compound and Chimyl Alcohol on Transepidermal Water Loss (TEWL) [1]
| Treatment Group | Mean TEWL (g/h·m²) ± SD | Percentage Decrease from Control |
| Untreated Skin (Control) | 6.75 ± 0.03 | N/A |
| Vehicle (Transcutol P®) | 11.11 ± 0.15 | -64.6% (Increase) |
| This compound in Vehicle | 8.89 ± 0.12 | 20% |
| Chimyl Alcohol in Vehicle | 9.27 ± 0.10 | 16.6% |
Data adapted from a study on porcine ear skin. The vehicle, Transcutol P®, is a penetration enhancer known to increase TEWL.
The data indicates that both this compound and chimyl alcohol, when applied in a vehicle that disrupts the skin barrier, can mitigate this effect and reduce TEWL compared to the vehicle alone. Notably, This compound demonstrated a slightly greater efficacy in reducing TEWL than chimyl alcohol , suggesting a more pronounced barrier-reinforcing effect.
Stratum Corneum Lipid Structure
The organization of lipids within the stratum corneum is crucial for its barrier function. Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-invasive technique used to assess the conformational order of these lipids. Changes in the position of specific absorbance peaks, such as the CH₂ symmetric and asymmetric stretching vibrations, can indicate alterations in lipid packing. A shift to lower wavenumbers suggests a more ordered and less fluid lipid structure, which is associated with improved barrier function.
Table 2: Effect of this compound and Chimyl Alcohol on Stratum Corneum Lipid Organization (ATR-FTIR Analysis) [1]
| Treatment Group | CH₂ Asymmetric Stretching (cm⁻¹) | CH₂ Symmetric Stretching (cm⁻¹) | Interpretation of Lipid Structure |
| Untreated Skin (Control) | ~2920 | ~2850 | Ordered |
| Vehicle (Transcutol P®) | Shift to higher wavenumbers | Shift to higher wavenumbers | Disordered/Fluidized |
| This compound in Vehicle | Shift towards control values | Shift towards control values | More ordered structure |
| Chimyl Alcohol in Vehicle | Shift towards control values | Shift towards control values | More ordered structure |
Qualitative data interpretation from ATR-FTIR spectra. Both alkylglycerols induced a more ordered lipid structure compared to the vehicle-treated skin.
Both this compound and chimyl alcohol were found to induce a more ordered structure of the stratum corneum lipids, counteracting the fluidizing effect of the vehicle. This indicates that both compounds can enhance the organizational state of the lipid barrier. The available data does not provide a quantitative distinction between the two in this regard, but confirms their shared mechanism of action in ordering the lipid lamellae.
Experimental Protocols
In Vitro Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the integrity of the skin barrier by quantifying water evaporation from the skin surface.
Methodology:
-
Skin Preparation: Full-thickness porcine ear skin is excised and subcutaneous fat is removed. The skin is then mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Treatment Application: The test compounds (this compound and chimyl alcohol in a suitable vehicle) and controls (untreated and vehicle only) are applied to the epidermal surface in the donor compartment.
-
Acclimatization: The Franz cells are placed in a controlled environment (e.g., 32°C, 40-60% relative humidity) for a set period to allow for equilibration.
-
Measurement: A TEWL probe (e.g., Tewameter®) is placed on the skin surface. The probe measures the water vapor gradient, and the instrument calculates the rate of water loss in g/h·m².
-
Data Analysis: TEWL values for each treatment group are recorded and compared. Statistical analysis is performed to determine the significance of the differences between groups.
Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To evaluate the conformational order of the stratum corneum intercellular lipids.
Methodology:
-
Skin Preparation: Porcine ear skin samples are treated with the test compounds and controls as described for the TEWL measurement.
-
Sample Analysis: After the treatment period, the skin samples are removed from the Franz cells and the surface is gently dried.
-
Spectra Acquisition: The skin sample is placed directly onto the ATR crystal of the FTIR spectrometer.
-
Data Collection: Infrared spectra are recorded over a specific wavenumber range (e.g., 4000-650 cm⁻¹). Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Analysis: The positions of the CH₂ asymmetric (~2920 cm⁻¹) and symmetric (~2850 cm⁻¹) stretching vibration peaks are analyzed. A shift in these peaks to lower wavenumbers indicates a more ordered (less fluid) lipid structure.
Visualizations
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of Batilol: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Batilol (also known as Batyl Alcohol), ensuring the safety of laboratory personnel and compliance with environmental regulations. Given that this compound is classified as very toxic to aquatic life, it must be handled and disposed of as hazardous chemical waste.[1][2]
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear protective gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or vapors.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with local, state, and federal hazardous waste regulations. Never dispose of this compound down the drain, as this can harm aquatic ecosystems.
Step 1: Waste Identification and Labeling
-
Clearly label a dedicated waste container for this compound waste.
-
The label should include the chemical name ("this compound" or "Batyl Alcohol"), the words "Hazardous Waste," and any relevant hazard symbols (e.g., Environmental Hazard).
Step 2: Waste Segregation
-
Collect this compound waste separately from other chemical waste streams to prevent potentially dangerous reactions.
-
Do not mix with solvents, acids, bases, or oxidizing agents.
Step 3: Containerization
-
Use a suitable, closed container for collecting this compound waste. The container must be compatible with the chemical and have a secure, screw-top cap to prevent leaks.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
Step 4: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
The storage area should be away from heat sources, ignition sources, and incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow their specific procedures for waste handover.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Warn others in the area and ensure the space is well-ventilated.
-
Control the Spill: For small spills, use absorbent pads from a chemical spill kit. For larger spills, contact your EH&S department immediately.
-
Clean-up: Carefully sweep or shovel the spilled material and absorbent into a suitable, closed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with the spilled material as hazardous waste and dispose of it according to the procedures outlined above.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Data | Source |
| Chemical Name | This compound, Batyl Alcohol | |
| CAS Number | 544-62-7 | |
| Molecular Formula | C₂₁H₄₄O₃ | |
| Molecular Weight | 344.58 g/mol | |
| Appearance | Solid powder | |
| Storage Temperature | 0 - 4°C (short term), -20°C (long term) |
Experimental Protocols
No experimental protocols for the neutralization or treatment of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service. Intentional dilution as a substitute for proper disposal is illegal in many jurisdictions.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Batilol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of Batilol (CAS 544-62-7) in a laboratory setting. Adherence to these procedures is essential for personal safety and environmental protection. This compound is an alkylglycerol, also known as batyl alcohol, and is very toxic to aquatic life.[1]
Immediate Safety Protocols
In the event of accidental exposure, immediate and appropriate action is critical. The following table summarizes emergency first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] |
Seek medical attention if symptoms persist after any exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and disposed of after use in accordance with laboratory and local regulations. |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical safety goggles should be worn at all times when handling this compound in solid or solution form. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect personal clothing. The type of body protection should be selected based on the concentration and amount of the substance being handled. |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not required. If there is a risk of generating dust or aerosols, work should be conducted in a fume hood. |
Operational Plan: Step-by-Step Guidance
This section provides a procedural guide for the safe handling of this compound during common laboratory operations.
Workflow for Handling Solid this compound and Preparing Stock Solutions
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. This compound has limited solubility in aqueous solutions but is slightly soluble in DMSO, chloroform, and heated methanol.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
Laboratory coat
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Sterile conical tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (for sterile applications)
Procedure:
-
Preparation:
-
Don the required personal protective equipment (gloves, safety glasses, lab coat).
-
Perform all work in a chemical fume hood to minimize inhalation risk and contain any potential spills.
-
Ensure the work surface is clean and decontaminated.
-
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare it.
-
Carefully weigh the desired amount of solid this compound using a clean spatula. Avoid creating dust.
-
-
Dissolving:
-
Transfer the weighed this compound to an appropriate sterile conical tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at 68 mg/mL (197.34 mM).
-
Securely cap the tube and vortex thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
For cell-based assays or other sterile applications, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes at -20°C for long-term storage.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial due to its high toxicity to aquatic life. Under no circumstances should this compound or its solutions be disposed of down the drain.
Waste Segregation and Disposal Pathway
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing boats, pipette tips, and gloves, should be collected in a designated, sealed container labeled "Hazardous Solid Chemical Waste" and listing "this compound".
-
Liquid Waste: All solutions containing this compound (both aqueous and solvent-based) must be collected in a designated, sealed, and leak-proof container labeled "Hazardous Liquid Chemical Waste" and listing "this compound" and the solvent(s) used.
-
Empty Containers: The original this compound container, even if empty, should be treated as hazardous waste and disposed of through the chemical waste stream.
-
-
Waste Collection and Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Keep waste containers securely closed except when adding waste.
-
Do not mix different waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all this compound-containing waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert others in the immediate area of the spill.
-
If the spill is large or involves a significant amount of dust, evacuate the laboratory and notify your supervisor and EHS office immediately.
-
-
Containment and Cleanup (for small spills):
-
Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
For solid spills, gently cover the spill with a damp paper towel to avoid raising dust, then carefully sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water or an appropriate laboratory disinfectant.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report all spills to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
